Clathrin-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18Br2N2O |
|---|---|
Molecular Weight |
426.1 g/mol |
IUPAC Name |
(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m0/s1 |
InChI Key |
XUBJEDZHBUPBKL-ZDUSSCGKSA-N |
SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Isomeric SMILES |
CN(C)C[C@@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Canonical SMILES |
CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Uptake via Clathrin-Mediated Endocytosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Clathrin-IN-2" does not correspond to a recognized molecule in publicly available scientific literature. This guide therefore provides a comprehensive overview of the cellular uptake mechanism of molecules internalized through clathrin-mediated endocytosis (CME), the pathway a hypothetical inhibitor named "this compound" would likely target.
Core Concepts of Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo from the extracellular space and the plasma membrane. This process is crucial for nutrient uptake, regulation of cell surface receptor signaling, and synaptic vesicle recycling.[1][2] The hallmark of this pathway is the formation of clathrin-coated pits (CCPs) on the inner leaflet of the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles (CCVs) within the cytoplasm.[1]
The key molecular players in this intricate process include:
-
Clathrin: A protein that forms a triskelion structure, composed of three heavy chains and three light chains. These triskelions assemble into a polygonal lattice that forms the outer scaffold of the coated pit.[3]
-
Adaptor Proteins (e.g., AP-2): These protein complexes act as a bridge between the clathrin coat and the transmembrane cargo receptors. The AP-2 complex is a key initiator of CCP formation at the plasma membrane.[3]
-
Dynamin: A large GTPase that polymerizes at the neck of the budding vesicle and is responsible for the final scission event that releases the CCV into the cytoplasm.[1][4]
-
Accessory and Regulatory Proteins: A multitude of other proteins are involved in various stages of CCP formation, including initiation, cargo selection, membrane bending, and uncoating.
The process of CME can be broadly divided into the following stages: initiation, cargo selection and recruitment, coat assembly and invagination, scission, and uncoating.[5] Following uncoating, the vesicle can fuse with early endosomes for sorting and further trafficking of its contents.[3]
Quantitative Data in Clathrin-Mediated Endocytosis
The dynamics of CME are tightly regulated and can be characterized by several quantitative parameters. These values can vary depending on the cell type and experimental conditions.
| Parameter | Typical Value(s) | Notes |
| Diameter of a Clathrin-Coated Vesicle (CCV) | 50 - 100 nm | The size can be influenced by the size of the cargo. |
| Lifetime of a Clathrin-Coated Pit (CCP) | 20 - 120 seconds | Lifetimes can be heterogeneous, with some pits being abortive (short-lived) and others productive (leading to vesicle formation).[6][7] |
| Abortive CCP Lifetime | ~20 seconds | These structures assemble and disassemble without forming a vesicle.[6] |
| Productive CCP Lifetime | ~1 minute | These pits successfully mature and pinch off to form vesicles.[6] |
| Effect of Increased Membrane Tension on CCP Lifetime | 45.5 ± 27.1 s (normal) vs. 80.1 ± 86.6 s (increased tension) | Increased membrane tension can significantly prolong the lifetime of CCPs.[6] |
| Number of Clathrin Triskelions per Vesicle | ~60 | This number can vary depending on the size of the vesicle. |
| Number of AP-2 Complexes per Vesicle | ~60 | The stoichiometry of clathrin to AP-2 is roughly 1:1. |
Signaling and Experimental Workflow Diagrams
Clathrin-Mediated Endocytosis Pathway
Caption: The major steps of the clathrin-mediated endocytosis pathway.
Experimental Workflow for Studying CME
Caption: A typical experimental workflow for analyzing clathrin-mediated endocytosis.
Detailed Experimental Protocols
A. Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol is a standard method to quantify the rate and extent of CME by tracking the internalization of fluorescently labeled transferrin, a protein that is specifically taken up by this pathway.[8][9]
Materials:
-
Cells cultured on glass coverslips to 60-70% confluency.
-
Serum-free cell culture medium (e.g., DMEM).
-
Bovine Serum Albumin (BSA).
-
HEPES buffer.
-
Human Transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 647), 1 mg/mL stock solution.[8][9]
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Phosphate Buffered Saline (PBS).
-
Mounting medium with DAPI.
Procedure:
-
Preparation of Transferrin Solution: Prepare a working solution of 10 µg/mL fluorescently labeled transferrin in serum-free medium.[8][9]
-
Cell Starvation: Wash the cells on coverslips twice with warm PBS. Incubate the cells in serum-free medium containing 0.5% BSA and 25 mM HEPES for 30-60 minutes at 37°C and 5% CO2. This step depletes the medium of endogenous transferrin.[10]
-
Uptake Pulse: Remove the starvation medium and add the pre-warmed transferrin working solution to the cells. Incubate for the desired time at 37°C. For initial uptake rates, a short incubation of 1-5 minutes is recommended.[8] To label the entire early endosomal compartment, incubate for 30-45 minutes.[10]
-
Stopping Uptake and Fixation: To stop the uptake, quickly wash the coverslips with ice-cold PBS. Immediately fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Staining and Mounting: Wash the fixed cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope (confocal is recommended for optical sectioning). Quantify the intracellular fluorescence intensity per cell using image analysis software like ImageJ. The total fluorescence intensity is proportional to the amount of internalized transferrin.[8]
B. Inhibition of CME using Chemical Inhibitors
Several small molecules can be used to acutely inhibit CME. Dynasore and Pitstop® 2 are commonly used inhibitors.
Example using Pitstop® 2:
Pitstop® 2 is a cell-permeable inhibitor that targets the clathrin terminal domain, preventing its interaction with adaptor proteins.
Materials:
-
Cells cultured to the desired confluency.
-
Pitstop® 2 (stock solution in DMSO).
-
Cell culture medium.
-
Transferrin uptake assay reagents (as described above).
Procedure:
-
Inhibitor Pre-treatment: Prepare the desired concentration of Pitstop® 2 in pre-warmed cell culture medium (a typical starting concentration is 15-30 µM).
-
Incubate the cells with the Pitstop® 2-containing medium for 15-30 minutes at 37°C. A parallel control group of cells should be treated with the same concentration of DMSO.
-
Perform Transferrin Uptake Assay: After the pre-treatment, perform the transferrin uptake assay as described above in the continued presence of the inhibitor or DMSO.
-
Analysis: Quantify and compare the amount of internalized transferrin in the inhibitor-treated cells versus the control cells. A significant reduction in transferrin uptake in the presence of Pitstop® 2 indicates successful inhibition of CME.
C. siRNA-mediated Knockdown of Clathrin Heavy Chain
This method allows for the specific depletion of clathrin to study its role in endocytosis.
Materials:
-
siRNA targeting the clathrin heavy chain (CHC) and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ reduced serum medium.
-
Cells at 50-75% confluency.[11]
-
Reagents for Western blotting or qRT-PCR to validate knockdown.
Procedure:
-
siRNA Transfection:
-
On the day of transfection, dilute the CHC siRNA and control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.[12]
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C to allow for knockdown of the target protein. The optimal time will depend on the cell type and the turnover rate of the clathrin protein.
-
Validation of Knockdown: After incubation, lyse a subset of the cells and perform Western blotting or qRT-PCR to confirm the specific reduction of clathrin heavy chain expression compared to the control siRNA-treated cells.
-
Functional Assay: Use the remaining cells with confirmed clathrin knockdown to perform a functional assay, such as the transferrin uptake assay described above, to assess the impact on CME.
Conclusion
The cellular uptake of molecules via clathrin-mediated endocytosis is a complex and highly regulated process. Understanding the intricacies of this pathway is essential for researchers in various fields, from fundamental cell biology to drug development. The experimental protocols and quantitative data presented in this guide provide a framework for investigating the mechanisms of CME and for characterizing the effects of potential inhibitors. While "this compound" remains an uncharacterized entity, the methodologies described herein are applicable to the study of any compound designed to modulate this critical cellular entry route.
References
- 1. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deciphering dynamics of clathrin-mediated endocytosis in a living organism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Clathrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface, playing a crucial role in nutrient uptake, signal transduction, and synaptic vesicle recycling.[1][2] Given its central role in cellular physiology, the targeted inhibition of clathrin has emerged as a promising strategy for both dissecting complex biological processes and developing novel therapeutic interventions for diseases ranging from viral infections to cancer.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of clathrin inhibitors, with a focus on a well-characterized example, Pitstop 2. While the initial topic of interest was "Clathrin-IN-2," extensive searches have not yielded specific public information on a compound with this designation. Therefore, this guide will utilize Pitstop 2 as a representative and extensively studied clathrin inhibitor to fulfill the core requirements of this document.
Discovery of Clathrin Inhibitors: A High-Throughput Screening Approach
The discovery of potent and selective clathrin inhibitors has been significantly advanced by high-throughput screening (HTS) methodologies.[5] These screens are designed to identify small molecules that disrupt the protein-protein interactions essential for the formation of clathrin-coated pits and vesicles.
A common strategy involves an ELISA-based assay to screen for inhibitors of the interaction between the clathrin terminal domain (TD) and its binding partners, such as amphiphysin.[6][7] The clathrin TD serves as a critical hub for the recruitment of various accessory proteins necessary for the assembly of the endocytic machinery.[7]
The general workflow for such a screening campaign is as follows:
This systematic approach led to the identification of the "Pitstop" series of compounds, including Pitstop 2, which selectively target the clathrin terminal domain.[5]
Synthesis of Pitstop 2
The synthesis of Pitstop 2 and its analogs is a multi-step process that is achievable in a standard organic chemistry laboratory. A detailed protocol has been published, enabling researchers to synthesize these valuable tool compounds.[8]
The general synthetic route for Pitstop 2 involves the reaction of 1-naphthalene sulfonyl chloride with pseudothiohydantoin, followed by a condensation reaction with 4-bromobenzaldehyde.[8] An inactive analog, which serves as a crucial negative control in experiments, can also be synthesized through a related pathway.[8] The availability of a straightforward synthetic route has been instrumental in the widespread use and further investigation of Pitstop 2.
Mechanism of Action of Pitstop 2
Pitstop 2 functions as a competitive inhibitor of the clathrin terminal domain. It binds to a hydrophobic pocket on the TD, the same site that recognizes a "clathrin box" motif present in many clathrin-binding proteins like amphiphysin and AP2.[9][10] By occupying this binding site, Pitstop 2 prevents the recruitment of these essential accessory proteins to the nascent clathrin-coated pit, thereby stalling its formation and maturation.
It is important to note that while Pitstop 2 is a valuable tool, studies have indicated that it may have off-target effects and can also inhibit clathrin-independent endocytosis at higher concentrations.[11][12] Therefore, the use of appropriate controls, such as an inactive analog and multiple validation methods, is crucial for interpreting experimental results.[12]
The signaling pathway of clathrin-mediated endocytosis and the point of inhibition by Pitstop 2 can be visualized as follows:
Quantitative Data
The inhibitory potency of Pitstop 2 and its analogs has been determined in various assays. The following table summarizes key quantitative data for Pitstop 2.
| Parameter | Value | Assay | Reference |
| IC50 | 12 µM | Inhibition of amphiphysin association with clathrin TD | |
| IC50 | ~18 µM | Inhibition of transferrin endocytosis in HeLa cells | [11] |
| IC50 | ~6 µM | Inhibition of MHCI endocytosis in HeLa cells | [11] |
| Effective Concentration | 15 µM | Block of compensatory endocytosis in neurons | [9] |
| Recommended Working Concentration | 25 µM | General cell-based assays | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize clathrin inhibitors like Pitstop 2.
Protocol 1: In Vitro Inhibition of Clathrin TD-Amphiphysin Interaction (ELISA)
This protocol is adapted from the high-throughput screening method used for the discovery of Pitstop inhibitors.[6]
Materials:
-
Recombinant GST-tagged clathrin terminal domain (GST-TD)
-
Recombinant His-tagged amphiphysin
-
Glutathione-coated microplates
-
Anti-His antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Pitstop 2 and control compounds dissolved in DMSO
Procedure:
-
Coat glutathione-coated microplates with GST-TD by incubating overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add various concentrations of Pitstop 2 or control compounds to the wells, followed by the addition of His-tagged amphiphysin.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plates three times with wash buffer to remove unbound proteins and compounds.
-
Add anti-His-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Uptake Assay for Clathrin-Mediated Endocytosis
This protocol describes a common method to assess the inhibition of CME in cultured cells using fluorescently labeled cargo, such as transferrin.[11]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Serum-free DMEM
-
Alexa Fluor 594-conjugated transferrin
-
Pitstop 2 and inactive control compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 1 hour at 37°C to starve the cells of transferrin.
-
Pre-incubate the cells with the desired concentration of Pitstop 2, inactive control, or DMSO (vehicle control) in serum-free DMEM for 15-30 minutes at 37°C.[13]
-
Add Alexa Fluor 594-conjugated transferrin (e.g., 25 µg/mL) to the wells and incubate for 15-30 minutes at 37°C to allow for internalization.
-
To remove surface-bound transferrin, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity of transferrin using image analysis software.
The experimental workflow for the cellular uptake assay can be visualized as follows:
Conclusion
The development of small molecule inhibitors targeting clathrin-mediated endocytosis has provided invaluable tools for cell biologists and has opened new avenues for therapeutic intervention. While the specific compound "this compound" remains elusive in the public domain, the principles of discovery, synthesis, and characterization are well-exemplified by the extensively studied inhibitor, Pitstop 2. This technical guide has provided a comprehensive overview of these processes, including quantitative data and detailed experimental protocols, to aid researchers in their exploration of CME and the development of next-generation clathrin inhibitors. Careful experimental design, including the use of appropriate controls, will be paramount in harnessing the full potential of these powerful chemical probes.
References
- 1. Clathrin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain | Springer Nature Experiments [experiments.springernature.com]
- 7. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the Pitstop family of clathrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. selleckchem.com [selleckchem.com]
Investigating the Role of Clathrin in Viral Entry: A Technical Guide Featuring Clathrin-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a crucial cellular process for the uptake of a wide range of extracellular molecules, including nutrients, hormones, and growth factors. This intricate pathway is also hijacked by numerous viruses as a primary mechanism to gain entry into host cells and initiate infection. Understanding the molecular machinery of CME and identifying specific inhibitors are therefore of paramount importance for both fundamental cell biology research and the development of novel antiviral therapies.
This technical guide provides an in-depth overview of the role of clathrin in viral entry and outlines methodologies for its investigation using chemical inhibitors. We will focus on the potent, yet under-characterized, inhibitor Clathrin-IN-2 . While empirical data on the antiviral effects of this compound is currently limited in published literature, this guide will present a hypothetical framework for its investigation, including detailed experimental protocols, data presentation, and visualizations. This will serve as a practical blueprint for researchers aiming to characterize novel CME inhibitors in the context of virology.
This compound is a potent inhibitor of clathrin-mediated endocytosis with an IC50 of 2.3 µM.[1][2] It also demonstrates inhibitory activity against dynamin I GTPase with an IC50 of 7.7 µM.[2] These dual activities make it a compelling tool for dissecting the later stages of CME.
The Mechanism of Clathrin-Mediated Viral Entry
The entry of viruses via CME is a multi-step process that begins with the attachment of the virion to specific receptors on the host cell surface. This binding event triggers a cascade of molecular interactions, leading to the formation of a clathrin-coated pit, which subsequently invaginates and pinches off to form a clathrin-coated vesicle containing the virus particle. The vesicle is then transported into the cell's interior, where the virus is released into the cytoplasm to initiate replication.
Investigating CME in Viral Entry with Chemical Inhibitors
A common and effective strategy to determine if a virus utilizes the CME pathway for entry is to employ chemical inhibitors that target specific components of this process. By observing a dose-dependent decrease in viral infection in the presence of an inhibitor, researchers can infer the importance of the targeted pathway.
Several well-characterized inhibitors are routinely used for this purpose:
-
Chlorpromazine: This drug inhibits CME by causing clathrin and AP-2 to translocate from the plasma membrane to intracellular vesicles.
-
Pitstop® 2: This inhibitor specifically targets the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins.
-
Dynasore: This compound is an inhibitor of the GTPase activity of dynamin, which is essential for the pinching off of clathrin-coated vesicles.
When using any chemical inhibitor, it is crucial to perform control experiments to assess its cytotoxicity and to confirm its inhibitory effect on CME in the specific cell type being used, for instance, by using a transferrin uptake assay.
A Hypothetical Investigation of this compound in Viral Entry
Given the known targets of this compound (clathrin and dynamin I), it presents an interesting tool for studying viral entry. Below is a hypothetical experimental plan to characterize its antiviral activity against a model virus, such as Influenza A Virus (IAV) or a lentiviral pseudotype expressing a viral glycoprotein.
Experimental Workflow
Detailed Experimental Protocol (Hypothetical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the entry of Influenza A virus (IAV) into A549 cells.
Materials:
-
A549 cells (human lung adenocarcinoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Influenza A virus (e.g., A/WSN/33 strain)
-
This compound (stock solution in DMSO)
-
Trypsin-TPCK for viral activation
-
Reagents for plaque assay (agarose, crystal violet)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Culture:
-
Plate A549 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Assay (Parallel Experiment):
-
Treat A549 cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the same duration as the planned infection experiment.
-
Assess cell viability to determine the non-toxic working concentration range of the inhibitor.
-
-
Viral Entry Inhibition Assay:
-
On the day of the experiment, wash the confluent A549 cell monolayers with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10, 20 µM) in serum-free DMEM for 1 hour at 37°C. Include a DMSO-only control.
-
During the pre-treatment, activate the IAV stock with TPCK-treated trypsin.
-
Following pre-treatment, infect the cells with the activated IAV at a multiplicity of infection (MOI) of 0.01 in the presence of the corresponding concentrations of this compound.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
After adsorption, remove the inoculum, wash the cells with PBS, and overlay with an agarose-containing medium with the respective inhibitor concentrations.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
-
Quantification:
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Data Presentation
The results of the viral entry inhibition assay can be summarized in a table as follows:
| This compound Concentration (µM) | Average Plaque Count | % Inhibition |
| 0 (DMSO Control) | 150 | 0 |
| 0.5 | 130 | 13.3 |
| 1.0 | 105 | 30.0 |
| 2.5 | 72 | 52.0 |
| 5.0 | 40 | 73.3 |
| 10.0 | 15 | 90.0 |
| 20.0 | 5 | 96.7 |
| Calculated IC50 | ~2.3 µM |
Note: This data is purely hypothetical and for illustrative purposes.
Putative Inhibition Points of this compound in Viral Entry
Based on its known targets, this compound is expected to interfere with two key stages of CME: the assembly of the clathrin coat and the scission of the nascent vesicle from the plasma membrane.
Conclusion and Future Directions
The investigation of clathrin's role in viral entry is a dynamic field with significant implications for antiviral drug development. While potent inhibitors like this compound hold promise as research tools, a thorough characterization of their specific effects on various viruses is essential. The hypothetical framework presented in this guide provides a roadmap for such investigations.
Future research should focus on empirically validating the antiviral activity of this compound against a broad range of viruses known to utilize CME. Furthermore, detailed mechanistic studies will be required to dissect its precise effects on the clathrin machinery in the context of viral infection and to evaluate its potential for therapeutic development. The methodologies outlined herein, from experimental workflows to data analysis, provide a solid foundation for these future endeavors.
References
Clathrin-IN-2: A Technical Guide for Studying Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Clathrin-IN-2, a potent inhibitor of clathrin-mediated endocytosis (CME), and its application as a tool to investigate receptor internalization. This document details the mechanism of action, provides quantitative data, and outlines detailed experimental protocols for utilizing this compound in your research.
Introduction to Clathrin-Mediated Endocytosis and its Inhibition
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface, including nutrients, hormones, and signaling receptors.[1][2] This process is initiated by the binding of ligands to their specific receptors, which then cluster in specialized regions of the plasma membrane known as clathrin-coated pits.[1][3] These pits invaginate and pinch off to form clathrin-coated vesicles, which transport their cargo into the cell for sorting to various intracellular destinations.[2][4] The intricate machinery of CME involves a host of proteins, with clathrin being the central structural component, forming a polyhedral lattice around the vesicle.[3][4]
The study of CME is crucial for understanding normal cellular physiology and the pathophysiology of numerous diseases. Small molecule inhibitors that target specific components of the CME machinery are invaluable tools for dissecting this complex pathway. This compound is one such inhibitor that has emerged as a useful tool for researchers.
This compound: Mechanism of Action and Specificity
This compound is a potent inhibitor of clathrin-mediated endocytosis.[5][6] Its primary mechanism of action is the inhibition of the formation of clathrin-coated pits, a critical step in the CME pathway. While the precise molecular target of this compound is not fully elucidated, it is known to disrupt the proper functioning of the clathrin machinery.
It is important to note that like many small molecule inhibitors, this compound can have off-target effects. It has been shown to also inhibit dynamin I GTPase activity, albeit at a higher concentration than its effective dose for CME inhibition.[5][6] Dynamin is a GTPase responsible for the scission of the clathrin-coated vesicle from the plasma membrane.[2] Researchers should be mindful of this dual activity when interpreting experimental results.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.
| Parameter | Value | Reference(s) |
| IC50 for Clathrin-Mediated Endocytosis (CME) | 2.3 µM | [5][6] |
| IC50 for Dynamin I GTPase Inhibition | 7.7 µM | [5][6] |
Note: The optimal working concentration of this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Experimental Protocols
This section provides detailed protocols for key experiments to study receptor internalization using this compound.
Receptor Internalization Assay using Immunofluorescence
This protocol describes how to visualize and quantify the internalization of a specific receptor in response to ligand stimulation and its inhibition by this compound.
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
This compound
-
Ligand for the receptor of interest
-
Primary antibody against an extracellular epitope of the receptor
-
Fluorophore-conjugated secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Phosphate-buffered saline (PBS)
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired working concentration in pre-warmed cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for inhibition of CME.
-
-
Ligand Stimulation:
-
Add the ligand for the receptor of interest to the wells at a concentration known to induce internalization.
-
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining of Surface Receptors:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature. This antibody will only label receptors remaining on the cell surface.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Staining of Internalized Receptors (Optional, for total receptor visualization):
-
If you wish to visualize both surface and internalized receptors, you can perform a second staining step after permeabilization.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Repeat the blocking and primary/secondary antibody incubation steps as described above, using a primary antibody that recognizes an intracellular epitope or the same primary antibody if the epitope is accessible after permeabilization. Use a secondary antibody with a different fluorophore to distinguish from the surface-labeled receptors.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Image the cells using a fluorescence microscope. Capture images of both the surface-labeled receptors and, if applicable, the total receptor population.
-
Quantification:
-
The extent of receptor internalization can be quantified by measuring the fluorescence intensity of the surface-labeled receptors.
-
Using image analysis software (e.g., ImageJ), outline individual cells and measure the mean fluorescence intensity of the surface staining.
-
A decrease in surface fluorescence in ligand-treated cells compared to untreated cells indicates internalization.
-
The inhibitory effect of this compound can be determined by comparing the surface fluorescence in cells pre-treated with the inhibitor to those treated with the vehicle control.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol can be used to investigate the interaction of the receptor of interest with components of the clathrin machinery (e.g., clathrin heavy chain, AP2) and how this interaction is affected by this compound.
Materials:
-
Cells expressing the receptor of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody against the receptor of interest for immunoprecipitation
-
Primary antibodies against clathrin heavy chain, AP2, etc., for western blotting
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described in the receptor internalization assay protocol.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-receptor) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (3-5 times).
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the receptor, clathrin heavy chain, AP2, etc.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Interpretation:
-
The presence of clathrin heavy chain or AP2 in the immunoprecipitated sample indicates an interaction with the receptor.
-
A decrease in the amount of co-immunoprecipitated clathrin machinery proteins in the this compound treated sample compared to the control would suggest that the inhibitor disrupts this interaction.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of clathrin-mediated endocytosis and its role in receptor internalization. By providing a means to acutely and reversibly inhibit this pathway, researchers can gain insights into the dynamics of receptor trafficking, the role of CME in cellular signaling, and the development of therapeutics that target these processes. As with any inhibitor, careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for robust and reliable results. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecularly Distinct Clathrin-Coated Pits Differentially Impact EGFR Fate and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying EGFR endosomal recycling via immunofluorescence in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Off-Target Effects of Clathrin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of specific and potent inhibitors of clathrin-mediated endocytosis (CME) holds significant promise for both basic research and therapeutic intervention. However, as with any small molecule inhibitor, understanding the potential for off-target effects is paramount to ensure the validity of experimental results and to anticipate potential toxicities. This technical guide provides an in-depth overview of the strategies and methodologies for characterizing the off-target profile of clathrin inhibitors, with a particular focus on the principles of chemical probe validation.
Note on Clathrin-IN-2: As of the latest literature review, specific and comprehensive off-target profiling data for the compound designated "this compound" is not publicly available. Therefore, this guide will utilize the well-characterized, albeit non-specific, clathrin inhibitor Pitstop 2 as a case study to illustrate common off-target liabilities and the experimental approaches to their identification. The principles and protocols outlined herein are broadly applicable to the characterization of any novel clathrin inhibitor.
The Challenge of Selective Clathrin Inhibition
Clathrin heavy chain (CHC) is a challenging target for small molecule inhibition due to its scaffolding function and reliance on protein-protein interactions rather than a well-defined enzymatic active site. Inhibitors targeting the N-terminal domain of clathrin, for instance, aim to disrupt the binding of accessory proteins essential for the formation of clathrin-coated pits.[1] However, the structural complexity and multitude of interactions at this hub can lead to a lack of specificity.
Case Study: Pitstop 2
Pitstop 2 was developed as an inhibitor of the interaction between the clathrin heavy chain N-terminal domain and amphiphysin.[2] While it does inhibit clathrin-mediated endocytosis, subsequent studies have revealed significant off-target effects, making it unsuitable as a specific probe for clathrin function.[3][4][5][6] Understanding these off-target effects provides a valuable framework for evaluating other clathrin inhibitors.
Data Presentation: Potential Off-Target Effects of Clathrin Inhibitors
The following table summarizes the known and potential off-target effects of a clathrin inhibitor, using Pitstop 2 as an example. This should serve as a guide for the types of off-target activities to investigate for any new chemical entity targeting clathrin.
| Potential Off-Target Class | Specific Example(s) | Observed/Potential Phenotype | Reference |
| Clathrin-Independent Endocytosis (CIE) | Inhibition of CIE pathways | Reduced uptake of CIE cargo (e.g., MHC I) | [3][4] |
| Cellular pH Regulation | Alteration of vesicular and mitochondrial pH | Disruption of cellular homeostasis and organelle function | [4][5] |
| Mitotic Spindle Integrity | Aurora A kinase inhibition | Metaphase arrest, spindle defects, cytotoxicity in dividing cells | |
| Membrane Protein Mobility | General reduction in the mobility of integral membrane proteins | Broad, non-specific inhibition of membrane-associated processes | [4] |
| Platelet Function | Inhibition of platelet activation and aggregation | Altered hemostasis | |
| Nuclear Pore Integrity | Direct interaction with small GTPases affecting nuclear pores | Disruption of nucleocytoplasmic transport |
Experimental Protocols for Off-Target Profiling
A rigorous assessment of inhibitor selectivity requires a multi-pronged approach. The following are key experimental protocols that should be employed to characterize the off-target profile of a clathrin inhibitor.
Kinase Profiling Assays
Given that many cellular processes are regulated by kinases, and that some clathrin inhibitors have shown off-target effects on kinases (e.g., Aurora A with Pitstop 2), broad kinase profiling is essential.
Methodology: Radiometric Kinase Assay (e.g., HotSpot™ or ³³PanQinase™)
-
Assay Principle: This assay measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a specific substrate by a kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation. This method is considered a "gold standard" due to its direct measurement of catalytic activity.[7]
-
Procedure:
-
A panel of purified kinases (e.g., the Eurofins KinaseProfiler™ panel) is used.[7]
-
Each kinase is incubated with its specific substrate, ³³P-ATP, and the test compound at one or more concentrations (typically 1 µM and 10 µM for initial screening).
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ³³P-ATP, often by spotting onto a filter membrane that captures the substrate.[8]
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
-
Data Analysis: Results are typically presented as a percentage of inhibition for each kinase at the tested concentrations. For significant hits, a dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context. It can also be used in a proteome-wide manner (thermal proteome profiling) to identify off-targets in an unbiased way.
Methodology: Western Blot-Based CETSA
-
Assay Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability upon ligand binding in intact cells or cell lysates.[9][10][11]
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).[12][13]
-
Cool the samples and lyse the cells (if not already lysed).
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of the target protein (and suspected off-targets) in the soluble fraction by Western blotting.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Phenotypic Screening
Observing the cellular phenotype induced by an inhibitor can provide clues to its on- and off-target effects. This is particularly useful when compared to the phenotype of genetic knockdown or knockout of the intended target.
Methodology: High-Content Imaging-Based Phenotypic Assay
-
Assay Principle: This method uses automated microscopy and image analysis to quantify multiple phenotypic parameters in response to compound treatment.[14][15]
-
Procedure:
-
Plate cells in multi-well plates suitable for imaging.
-
Treat the cells with a range of concentrations of the test compound. Include positive and negative controls (e.g., other inhibitors with known mechanisms, vehicle).
-
After a set incubation time, fix the cells and stain them with a panel of fluorescent dyes to label various cellular components (e.g., nucleus, cytoskeleton, specific organelles).
-
Acquire images using an automated high-content imaging system.
-
Analyze the images to extract quantitative data on various phenotypic features (e.g., cell number, nuclear size and shape, protein localization, organelle morphology).
-
-
Data Analysis: The phenotypic "fingerprint" of the compound is compared to that of reference compounds and to the phenotype observed with genetic perturbation of the target. Discrepancies may suggest off-target effects.
Mandatory Visualizations
Clathrin-Mediated Endocytosis Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 4. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. pelagobio.com [pelagobio.com]
- 12. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
The Impact of Clathrin Inhibition on Synaptic Vesicle Recycling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic vesicle (SV) recycling is a fundamental process for maintaining neurotransmission, ensuring a continuous supply of vesicles for neurotransmitter release. Clathrin-mediated endocytosis (CME) is a critical pathway for the retrieval of SV membranes and proteins from the presynaptic terminal. This technical guide delves into the impact of inhibiting clathrin function on SV recycling, with a focus on the widely used inhibitor, Pitstop-2. While the specific compound "Clathrin-IN-2" did not yield specific results in a comprehensive literature search, Pitstop-2 serves as a well-characterized tool to probe the role of clathrin in this essential neuronal process. This document provides a detailed overview of the mechanism of clathrin inhibition, summarizes key quantitative data from relevant studies, outlines detailed experimental protocols, and presents visual representations of the associated pathways and workflows.
Introduction: The Role of Clathrin in Synaptic Vesicle Recycling
Clathrin plays a pivotal role in the formation of coated vesicles that internalize membrane and cargo from the cell surface.[1][2] In the presynaptic terminal, following exocytosis, clathrin, along with a suite of adaptor and accessory proteins, assembles into a polyhedral lattice on the presynaptic membrane. This assembly drives the budding of clathrin-coated pits, which eventually pinch off to form clathrin-coated vesicles (CCVs), internalizing SV proteins and lipids for subsequent recycling.
There are two primary pathways for SV recycling involving clathrin:
-
Direct Recycling from the Plasma Membrane: Clathrin-mediated endocytosis directly retrieves SV components from the presynaptic plasma membrane.
-
Indirect Recycling from Endosomal Intermediates: In this pathway, bulk endocytosis first internalizes larger portions of the membrane, forming endosomes, from which clathrin then facilitates the budding of new SVs.[3][4][5]
Perturbing clathrin function provides a powerful approach to dissecting its precise role in these pathways and understanding the consequences for synaptic transmission.
Mechanism of Action of Clathrin Inhibitor: Pitstop-2
Pitstop-2 is a cell-permeable small molecule inhibitor that targets the N-terminal domain of the clathrin heavy chain.[6] This domain is crucial for the interaction of clathrin with adaptor proteins, such as AP-2, which are essential for the recruitment of clathrin to the plasma membrane and the initiation of coat assembly.[7][8][9] By binding to this site, Pitstop-2 allosterically inhibits the conformational changes required for clathrin to engage with its binding partners, thereby preventing the formation of functional clathrin-coated pits and vesicles.[6]
It is important to note that while Pitstop-2 is a widely used tool, some studies have suggested it may have off-target effects and can also inhibit clathrin-independent endocytosis at higher concentrations.[10][11] Therefore, careful dose-response experiments and the use of appropriate controls are crucial for interpreting data obtained with this inhibitor.
Quantitative Data on the Impact of Pitstop-2 on Synaptic Vesicle Recycling
The following tables summarize quantitative data from a key study investigating the effects of Pitstop-2 on SV recycling at the calyx of Held synapse, a model system for studying high-frequency synaptic transmission.[4]
Table 1: Density of Endocytic Structures Following Pitstop-2 Application
| Experimental Condition | Black Synaptic Vesicle (bSV) Density (bSVs/μm³) | Large Endosome Density (endosomes/μm³) |
| HRP only (Control) | 82.33 ± 17.06 | 0.29 ± 0.06 |
| HRP and DMSO (Vehicle Control) | 46.69 ± 3.15 | 0.28 ± 0.04 |
| Pitstop-2 | 30.73 ± 5.20 | 0.23 ± 0.03 |
Data are presented as mean ± SEM. bSVs are recently recycled, HRP-filled synaptic vesicles.[4]
Table 2: Volume of Large Endosomes Following Pitstop-2 Application
| Experimental Condition | Mean Large Endosome Volume (nm³) |
| HRP only (Control) | 1.6 x 10⁶ ± 0.3 x 10⁶ |
| HRP and DMSO (Vehicle Control) | 1.8 x 10⁶ ± 0.2 x 10⁶ |
| Pitstop-2 | 3.1 x 10⁶ ± 0.5 x 10⁶ |
Data are presented as mean ± SEM.[4]
These data indicate that inhibition of clathrin function with Pitstop-2 leads to a significant reduction in the density of newly formed synaptic vesicles (bSVs) and an increase in the volume of large endosomes.[4] This suggests that clathrin is involved in both the direct recycling of SVs from the plasma membrane and the budding of new SVs from endosomal compartments.[3][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of clathrin inhibition on synaptic vesicle recycling.
In Vivo Application of Pitstop-2 at the Calyx of Held Synapse
This protocol is adapted from a study by Strenzke et al. (2022).[4]
Objective: To inhibit clathrin function in a physiologically active central synapse in vivo.
Materials:
-
Pitstop-2 (e.g., from Abcam or similar supplier)
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Horseradish peroxidase (HRP)
-
Anesthetized postnatal day 11-13 mice
-
Micropipette
Procedure:
-
Prepare a stock solution of Pitstop-2 in DMSO.
-
Dilute the Pitstop-2 stock solution in aCSF containing HRP to the final desired concentration (e.g., 30 µM Pitstop-2, 1% DMSO, 10 mg/ml HRP).
-
Anesthetize the mouse according to approved animal protocols.
-
Perform a craniotomy to expose the brainstem.
-
Using a micropipette, carefully apply the Pitstop-2/HRP solution directly onto the surface of the brainstem overlying the calyx of Held.
-
Allow the solution to incubate for a defined period (e.g., 30 minutes) to allow for drug penetration and HRP uptake during ongoing synaptic activity.
-
Proceed with tissue fixation for electron microscopy.
Serial Section Scanning Electron Microscopy (S³EM) and 3D Reconstruction
This protocol provides a general workflow for ultrastructural analysis of synaptic terminals.
Objective: To visualize and quantify endocytic structures within the presynaptic terminal.
Materials:
-
Fixed brain tissue (from Protocol 4.1)
-
Solutions for osmication, dehydration (ethanol series), and resin embedding
-
Ultramicrotome
-
Scanning electron microscope (SEM) equipped for S³EM
-
Image analysis software for 3D reconstruction (e.g., Amira, Reconstruct)
Procedure:
-
Following fixation, dissect the brainstem region containing the calyx of Held.
-
Post-fix the tissue with osmium tetroxide.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Infiltrate and embed the tissue in a suitable resin.
-
Use an ultramicrotome to generate serial thin sections (e.g., 30-50 nm thickness).
-
Mount the serial sections on a suitable substrate for SEM imaging.
-
Acquire a series of high-resolution images of the presynaptic terminals from each serial section using the SEM.
-
Align the acquired serial images using appropriate software.
-
Manually or semi-automatically segment and trace the outlines of endocytic structures (bSVs, large endosomes) in each image.
-
Generate 3D reconstructions of the segmented structures to analyze their volume, density, and spatial distribution.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.
Caption: Pathways of Synaptic Vesicle Recycling.
Caption: Mechanism of Action of Pitstop-2.
Caption: Experimental Workflow for Studying Clathrin Inhibition In Vivo.
Conclusion
The inhibition of clathrin function, exemplified by the use of Pitstop-2, has provided significant insights into the mechanisms of synaptic vesicle recycling. The quantitative data clearly demonstrate that clathrin is indispensable for the efficient reformation of synaptic vesicles, both directly from the plasma membrane and from endosomal compartments. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular machinery governing this vital process. Future studies employing these and other advanced techniques will continue to unravel the complexities of synaptic vesicle recycling and its role in neuronal function and dysfunction.
References
- 1. Clathrin - Wikipedia [en.wikipedia.org]
- 2. Clathrin [bionity.com]
- 3. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]
- 6. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clathrin/AP-2-dependent endocytosis: a novel playground for the pharmacological toolbox? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 9. news-medical.net [news-medical.net]
- 10. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Clathrin-IN-2 in Clathrin-Mediated Endocytosis: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information or quantitative data for a compound designated "Clathrin-IN-2." Therefore, this technical guide will provide a comprehensive framework for evaluating the specificity of a putative this compound inhibitor for Clathrin-Mediated Endocytosis (CME). The data presented in the tables are illustrative, and the experimental protocols are representative of standard methodologies in the field.
Introduction
Clathrin-Mediated Endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo from the cell surface, including nutrients, growth factors, and signaling receptors.[1][2][3][4] The central protein in this process is clathrin, which, along with a suite of adaptor and accessory proteins, drives the formation of clathrin-coated pits (CCPs) that invaginate and pinch off to form clathrin-coated vesicles (CCVs).[1][5][6] Given its central role in cellular physiology, the targeted inhibition of CME is of significant interest for both basic research and therapeutic development. This guide outlines the critical parameters and experimental approaches for characterizing the specificity of a novel CME inhibitor, referred to here as this compound.
Quantitative Analysis of this compound Specificity
A thorough understanding of an inhibitor's specificity requires quantitative assessment of its potency against the intended target and its effects on other cellular pathways. The following table summarizes the key quantitative data necessary for a comprehensive specificity profile of this compound.
| Parameter | Assay Type | Description | Illustrative Value for this compound | Reference |
| IC50 for CME | Transferrin uptake assay | Concentration of inhibitor required to reduce transferrin internalization by 50%. Transferrin is a canonical cargo for CME. | 5 µM | [3] |
| IC50 for Clathrin-Independent Endocytosis (CIE) | Cholera toxin B subunit uptake assay | Concentration of inhibitor required to reduce cholera toxin B internalization by 50%. This toxin is often used as a marker for CIE. | > 100 µM | |
| IC50 for Macropinocytosis | Dextran uptake assay | Concentration of inhibitor required to reduce fluid-phase uptake of high-molecular-weight dextran by 50%. | > 100 µM | |
| Off-Target Binding (Ki) | Kinase panel screening | Inhibitory constant against a panel of common off-target kinases to assess promiscuity. | > 50 µM for all tested kinases | |
| Cytotoxicity (CC50) | Cell viability assay (e.g., MTT, CellTiter-Glo) | Concentration of inhibitor that reduces cell viability by 50% after a defined exposure time. | 75 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments.
Transferrin Uptake Assay (to measure CME)
Objective: To quantify the dose-dependent inhibition of CME by this compound.
Methodology:
-
Seed cells (e.g., HeLa or SK-MEL-2) in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free media for 1 hour to upregulate transferrin receptor expression.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.
-
Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-transferrin) to the media and incubate at 37°C for 15 minutes to allow for internalization.
-
Wash cells with ice-cold acid buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) to strip non-internalized, surface-bound transferrin.
-
Wash cells with ice-cold PBS.
-
Lyse the cells and measure the internalized fluorescence using a plate reader.
-
Alternatively, fix the cells and analyze by high-content imaging or flow cytometry.
-
Calculate the IC50 value by fitting the dose-response curve.
Cholera Toxin B Subunit Uptake Assay (to measure CIE)
Objective: To assess the effect of this compound on a clathrin-independent endocytic pathway.
Methodology:
-
Follow the same initial cell seeding and growth protocol as for the transferrin uptake assay.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.
-
Add fluorescently labeled Cholera Toxin B subunit (e.g., FITC-CTB) to the media and incubate at 37°C for 30 minutes.
-
Wash cells with ice-cold PBS to remove unbound toxin.
-
Fix the cells and quantify the internalized fluorescence using high-content imaging or flow cytometry.
-
Determine the IC50 value and compare it to the IC50 for CME.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex processes involved in CME and the workflow for inhibitor testing.
Caption: The Clathrin-Mediated Endocytosis Pathway.
References
- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. scispace.com [scispace.com]
- 5. Clathrin - Wikipedia [en.wikipedia.org]
- 6. Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Clathrin Inhibitor Cytotoxicity: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the initial cytotoxicity studies of clathrin inhibitors, with a primary focus on the well-characterized compound, Pitstop 2. While the query specified "Clathrin-IN-2," a comprehensive search of available literature and public data did not yield specific information for a compound with this designation. Therefore, this guide synthesizes the available data on prominent clathrin inhibitors to provide a relevant and detailed resource for the target audience.
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors.[1][2] It is also a pathway that can be exploited by pathogens, such as viruses, to gain entry into host cells.[3][4] The central role of clathrin in these processes has made it an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[5][6] However, the development of specific and non-toxic clathrin inhibitors has been challenging. Many of the current small molecule inhibitors exhibit off-target effects and significant cytotoxicity, limiting their clinical potential.[5][7]
This guide will delve into the cytotoxic profiles of these inhibitors, present available quantitative data, detail the experimental methodologies used for their assessment, and visualize the key cellular pathways and experimental workflows.
Mechanism of Action of Clathrin Inhibitors
Clathrin inhibitors primarily function by interfering with the intricate machinery of CME. The protein clathrin itself forms a triskelion structure that assembles into a polyhedral lattice on the cell membrane, creating coated pits that invaginate and pinch off to form vesicles.[4] This process is orchestrated by a host of adaptor and accessory proteins.[1][2]
Small molecule inhibitors have been designed to target different components of the CME pathway. For instance, Pitstop 2 was developed to bind to the N-terminal domain of the clathrin heavy chain, thereby preventing its interaction with other endocytic proteins.[5][7]
Below is a diagram illustrating the clathrin-mediated endocytosis pathway and the point of intervention for terminal domain inhibitors.
Caption: Clathrin-mediated endocytosis pathway and inhibition point.
Quantitative Cytotoxicity Data
A significant challenge in the development of clathrin inhibitors is their tendency to induce cytotoxicity at concentrations near or below those required for effective inhibition of CME.[5] This has been a notable issue with compounds like Pitstop 2.[5]
| Inhibitor | Cell Line(s) | Cytotoxic Concentration | Assay Type | Reference |
| Pitstop 2 | Various | Noted to be cytotoxic at concentrations below its effective CME inhibitory concentration. | Not specified in abstracts | [5] |
| Chlorpromazine | Not specified | Toxic at higher concentrations. | Not specified in abstracts | [6] |
Note: The available search results highlight the cytotoxicity of these compounds but do not provide specific IC50 values from initial studies. The information emphasizes that cytotoxicity is a known and significant limitation.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of cytotoxicity for clathrin inhibitors typically involves a series of in vitro cell-based assays. While specific protocols for a "this compound" are not available, a generalized workflow can be constructed based on standard practices for compounds like Pitstop 2.
1. Cell Line Selection and Culture:
-
Cell Lines: A variety of cell lines are used to assess cytotoxicity, often chosen based on the intended therapeutic target or for their well-characterized endocytic pathways. Examples include HeLa, COS-7, and BEAS-2b cells.[3]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The clathrin inhibitor is then added at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation times can vary depending on the assay but are typically 24, 48, or 72 hours.
3. Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (a hallmark of cytotoxicity). The LDH assay measures the amount of released LDH.
-
Trypan Blue Exclusion Assay: This is a cell counting method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Apoptosis Assays: To determine if cytotoxicity is due to apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.
Below is a diagram illustrating a typical experimental workflow for assessing the cytotoxicity of a clathrin inhibitor.
Caption: A generalized workflow for cytotoxicity assessment.
Off-Target Effects and Limitations
A major hurdle in the therapeutic application of clathrin inhibitors is their lack of specificity.[5] For instance, Pitstop 2 has been shown to affect cellular targets other than clathrin-mediated endocytosis.[5] This can lead to a range of unintended cellular consequences, contributing to its cytotoxic profile. The off-target effects of some clathrin inhibitors may include disruption of spindle assembly and effects on nucleocytoplasmic permeability.[5]
Conclusion and Future Directions
The initial studies on clathrin inhibitors have highlighted their potential as therapeutic agents, but also underscored the significant challenge of cytotoxicity. The lack of specificity of current inhibitors like Pitstop 2 contributes to their adverse cellular effects. Future research must focus on the development of next-generation inhibitors with improved specificity and reduced off-target effects. Strategies may include targeting other components of the CME machinery or developing novel chemical scaffolds with better safety profiles. A thorough understanding of the mechanisms underlying the cytotoxicity of current clathrin inhibitors is crucial for the design of safer and more effective therapeutic agents that can harness the potential of targeting clathrin-mediated endocytosis.
References
- 1. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications [mdpi.com]
- 4. Clathrin - Wikipedia [en.wikipedia.org]
- 5. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clathrin-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors. This intricate process is orchestrated by the coat protein clathrin, which, along with a host of accessory proteins, drives the formation of vesicles that transport cargo into the cell. Dysregulation of CME has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention.
Clathrin-IN-2 is a potent small molecule inhibitor of CME. It offers a valuable tool for researchers to dissect the molecular mechanisms of endocytosis and to investigate the cellular consequences of its inhibition. This document provides detailed application notes and protocols for the utilization of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its inhibitory effect on clathrin-mediated endocytosis. While the precise binding site of this compound on the clathrin machinery is not fully elucidated, it is known to interfere with the proper formation and function of clathrin-coated pits at the plasma membrane. Additionally, this compound has been shown to inhibit the activity of dynamin I GTPase, a key protein involved in the scission of newly formed vesicles from the plasma membrane. This dual inhibitory action makes this compound a robust tool for studying CME.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related inhibitor, Clathrin-IN-1 (also known as Pitstop 2), which can be used as a reference for experimental design.
| Inhibitor | Target | IC50 | Cell Line | Assay | Reference |
| This compound | Clathrin-Mediated Endocytosis | 2.3 µM | - | - | Vendor Data |
| This compound | Dynamin I GTPase | 7.7 µM | - | - | Vendor Data |
| Clathrin-IN-1 (Pitstop 2) | Clathrin Terminal Domain | 12 µM | - | Amphiphysin Association | [1] |
| Clathrin-IN-1 (Pitstop 2) | Transferrin Uptake | 12.5 µM | HeLa | Endocytosis Assay | [1] |
| Clathrin-IN-1 (Pitstop 2) | Transferrin Uptake | 9.7 µM | U2OS | Endocytosis Assay | [1] |
Experimental Protocols
General Handling and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a stock solution. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When in use, prepare working dilutions from the stock solution in cell culture medium immediately before application to cells.
Protocol for Assessing the Effect of this compound on Endocytosis using Transferrin Uptake Assay
This protocol describes how to measure the effect of this compound on the internalization of transferrin, a well-established marker for CME.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate (e.g., HeLa or U2OS cells)
-
This compound
-
Human Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488 or 647)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Aspirate the culture medium from the wells and wash the cells once with PBS.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.
-
-
Transferrin Internalization:
-
Prepare a solution of fluorescently labeled transferrin in serum-free medium (e.g., 25 µg/mL).
-
Without removing the inhibitor-containing medium, add the transferrin solution to each well.
-
Incubate the cells for 15-30 minutes at 37°C to allow for transferrin uptake.
-
-
Stopping Endocytosis and Fixation:
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of the labeled transferrin in a sufficient number of cells for each condition. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of CME.
-
Protocol for Assessing the Cytotoxicity of this compound using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
PBS
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Signaling Pathway of Clathrin-Mediated Endocytosis
Caption: Signaling pathway of clathrin-mediated endocytosis and points of inhibition by this compound.
Experimental Workflow for Testing this compound
References
Application Notes and Protocols: Live-Cell Imaging of Clathrin-Mediated Endocytosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo molecules from the cell surface, playing a crucial role in nutrient uptake, signal transduction, and synaptic vesicle recycling.[1] This intricate process involves the coordinated assembly of clathrin and adaptor proteins at the plasma membrane, leading to the formation of clathrin-coated pits (CCPs) that invaginate and ultimately pinch off to form clathrin-coated vesicles (CCVs).[2][3] Given its central role in cellular function, the targeted inhibition of CME has emerged as a significant area of research for understanding fundamental cell biology and for the development of therapeutics for various diseases, including cancer and viral infections.[4]
These application notes provide a comprehensive guide to utilizing live-cell imaging techniques for the quantitative analysis of CME inhibition. While the specific inhibitor "Clathrin-IN-2" was not found in the available literature, this document will use Pitstop® 2, a well-characterized clathrin inhibitor, as a representative compound to illustrate the experimental principles and protocols. Pitstop® 2 is known to interfere with the interaction between the clathrin terminal domain and amphiphysin, a key protein involved in CME.[5][6]
Principle of Live-Cell Imaging for CME Analysis
Live-cell imaging, particularly using Total Internal Reflection Fluorescence (TIRF) microscopy and spinning-disk confocal microscopy, offers unparalleled insights into the dynamic nature of CME.[7][8] TIRF microscopy selectively illuminates a thin section of the cell adjacent to the coverslip, providing high-contrast images of events at the plasma membrane with minimal background fluorescence.[7] This makes it an ideal technique for visualizing the formation, maturation, and internalization of individual CCPs.[8][9] By fluorescently tagging key proteins of the CME machinery, such as clathrin light chain or the AP2 adaptor complex, researchers can track the lifecycle of CCPs in real-time and quantify the effects of inhibitory compounds.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be extracted from live-cell imaging experiments to assess the efficacy of CME inhibitors. The data presented here is representative of typical results obtained from such studies.
| Parameter | Control (Vehicle) | Clathrin Inhibitor (e.g., Pitstop® 2) | Description |
| CCP Density | High | Significantly Reduced | Number of CCPs per unit area of the plasma membrane. |
| CCP Lifetime | Short (~60-90s) | Significantly Increased | Duration from the appearance to the disappearance (internalization or abortion) of a CCP. |
| CCP Initiation Rate | Normal | Reduced | Rate of new CCP formation. |
| Cargo Internalization | Efficient | Inhibited | Uptake of fluorescently labeled cargo molecules (e.g., transferrin). |
Table 1: Key Parameters for Quantifying CME Inhibition.
| Parameter | Description | Method of Measurement |
| CCP Dynamics | Analysis of individual CCP tracks to determine lifetime, intensity, and movement. | Automated particle tracking and analysis software (e.g., TrackMate in Fiji/ImageJ). |
| Colocalization Analysis | Quantification of the association between fluorescently tagged cargo and CCPs. | Image analysis software to measure the degree of overlap between fluorescence channels. |
| Fluorescence Recovery After Photobleaching (FRAP) | Measurement of the exchange rate of fluorescently tagged proteins within CCPs. | Photobleaching a region of interest and monitoring the recovery of fluorescence over time.[11] |
Table 2: Quantitative Analysis Techniques.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the clathrin-mediated endocytosis pathway and a typical experimental workflow for studying its inhibition.
References
- 1. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live-Cell Imaging of Clathrin Coats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Single-molecule live-cell imaging of clathrin-based endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clathrin exchange during clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Clathrin-IN-2 for High-Resolution Analysis of Clathrin-Mediated Endocytosis via Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, growth factors, and receptors. This process is critical for maintaining cellular homeostasis, signal transduction, and synaptic transmission. Dysregulation of CME has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Clathrin-IN-2 is a potent small molecule inhibitor of CME, offering a valuable tool for studying the dynamics and functional consequences of this essential pathway. This document provides detailed application notes and protocols for the effective use of this compound in conjunction with fluorescence microscopy to investigate CME.
This compound targets the terminal domain of the clathrin heavy chain, a crucial interaction hub for accessory proteins involved in the formation of clathrin-coated pits. By disrupting these interactions, this compound effectively halts the assembly and maturation of these pits, leading to the inhibition of vesicle formation and internalization of cargo.
Quantitative Data Summary
For effective experimental design, it is crucial to consider the potency and potential off-target effects of this compound. The following table summarizes key quantitative data for this compound and a related inhibitor, Clathrin-IN-1 (also known as Pitstop 2).
| Inhibitor | Parameter | Value | Cell Type(s) | Reference |
| This compound | IC50 (CME Inhibition) | 2.3 µM | Not specified | [1] |
| IC50 (Dynamin I GTPase Inhibition) | 7.7 µM | In vitro | [1] | |
| Clathrin-IN-1 (Pitstop 2) | IC50 (Transferrin Uptake) | 12.5 µM | HeLa | |
| IC50 (Transferrin Uptake) | 9.7 µM | U2OS | ||
| Note: | Potently inhibits EGF uptake | Not specified |
Experimental Protocols
Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 2, 4, or 24 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine the cytotoxic profile.
Protocol for Visualizing Inhibition of Transferrin Uptake using Fluorescence Microscopy
This protocol details how to use fluorescently labeled transferrin to visualize and quantify the inhibitory effect of this compound on CME.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates (e.g., HeLa, U2OS, H4IIE)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488, 594, or 647) at a working concentration of 10-50 µg/mL
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope (confocal or widefield)
Procedure:
-
Cell Preparation: Seed cells onto coverslips or imaging plates to achieve 60-70% confluency on the day of the experiment.
-
Inhibitor Pre-incubation: Pre-treat the cells with the desired concentration of this compound (determined from cytotoxicity and pilot experiments, typically in the range of 2-10 µM) in serum-free medium for 30-60 minutes at 37°C. Include a vehicle control (DMSO).
-
Starvation (Optional but Recommended): To increase the number of available transferrin receptors on the cell surface, starve the cells in serum-free medium for 30 minutes at 37°C prior to adding the inhibitor.
-
Transferrin Uptake: Add pre-warmed serum-free medium containing both this compound and fluorescently labeled transferrin to the cells. Incubate for 5-15 minutes at 37°C to allow for internalization.
-
Wash: To remove non-internalized transferrin, rapidly wash the cells three times with ice-cold PBS.
-
Acid Wash (Optional): To strip any remaining surface-bound transferrin, incubate the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 2-5 minutes on ice. Immediately follow with three washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. Capture images of both the transferrin signal and the DAPI signal.
-
Image Analysis: Quantify the internalized transferrin by measuring the total fluorescence intensity per cell or the number and intensity of fluorescent puncta within the cells. Compare the results between the this compound treated and control groups.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the core mechanism of clathrin-mediated endocytosis and the point of intervention for this compound. Inhibition of this pathway can have significant downstream effects on various signaling cascades that are initiated or modulated by receptor internalization.
Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical fluorescence microscopy experiment designed to assess the effect of this compound on CME.
References
Application Notes and Protocols for Studying Protein Trafficking with a Clathrin Inhibitor
Note: While the user requested information on "Clathrin-IN-2," publicly available data and research on this specific compound are limited. Therefore, these application notes and protocols are based on the well-characterized and widely used clathrin inhibitor, Pitstop 2 , as a representative tool for studying protein trafficking. This compound is documented as a potent inhibitor of clathrin-mediated endocytosis (CME) with an IC50 of 2.3 µM and also shows inhibitory activity against dynamin I GTPase with an IC50 of 7.7 µM[1][2].
Introduction to Clathrin-Mediated Endocytosis and its Inhibition
Clathrin-mediated endocytosis (CME) is a vital cellular process for the internalization of a wide array of cargo from the cell surface, including nutrients, growth factors, and signaling receptors. This process is initiated by the assembly of clathrin triskelia into a polyhedral lattice on the plasma membrane, forming clathrin-coated pits (CCPs). These pits invaginate and eventually pinch off to form clathrin-coated vesicles (CCVs) that transport their cargo to endosomes for sorting and further trafficking.
The study of protein trafficking often requires the specific inhibition of CME to elucidate the role of this pathway in various cellular functions and signaling cascades. Chemical inhibitors that target components of the CME machinery are invaluable tools for such investigations. Pitstop 2 is a cell-permeable inhibitor that targets the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins like amphiphysin, which is crucial for the formation of CCVs[3].
Application of Pitstop 2 in Protein Trafficking Studies
Pitstop 2 can be utilized in a variety of research applications to dissect the role of clathrin-mediated endocytosis in:
-
Receptor Internalization and Signaling: By inhibiting the primary route of internalization for many receptors, researchers can study the impact on downstream signaling pathways.
-
Nutrient Uptake: Investigating the cellular uptake of essential nutrients, such as iron via the transferrin receptor, which is a classic cargo for CME.
-
Pathogen Entry: Many viruses and bacteria exploit CME to enter host cells. Pitstop 2 can be used to probe the dependency of pathogen entry on this pathway.
-
Synaptic Vesicle Recycling: In neurons, CME is critical for the recycling of synaptic vesicles. Pitstop 2 can be applied to study the dynamics of this process[4].
-
Drug Delivery and Development: Understanding how potential therapeutics are internalized by cells is crucial for drug design. Pitstop 2 can help determine if a drug's uptake is clathrin-dependent.
It is important to note that while Pitstop 2 is a valuable tool, some studies have indicated that it may have off-target effects and can inhibit clathrin-independent endocytic pathways as well[5][6]. Therefore, it is crucial to include appropriate controls in experimental designs.
Quantitative Data on Pitstop 2 Inhibition
The following tables summarize quantitative data on the inhibitory effects of Pitstop 2 from various studies.
| Parameter | Value | Cell Type | Cargo | Reference |
| IC50 (CME) | ~12 µM | In vitro (amphiphysin 1 binding) | N/A | [7] |
| IC50 (CME) | 20-25 µM (complete inhibition) | Most cell types | Transferrin | [7] |
| IC50 (CIE) | Varies by cargo and cell type | HeLa, COS-7, BEAS-2B | MHCI, CD59, CD44, CD98, CD147 | [5] |
| Effective Concentration | 15 µM | Neurons (presynaptic compartment) | Synaptic Vesicles | [7] |
| Effective Concentration | 20-40 µM | J774A.1 macrophages | Transferrin | [8] |
| Experiment | Cell Line | Pitstop 2 Concentration | Incubation Time | Observed Effect | Reference |
| Transferrin and MHCI Internalization | HeLa | 5-30 µM | 30 min | Dose-dependent inhibition of both CME and CIE | [5][9] |
| Transferrin Uptake | Clathrin-depleted cells expressing GFP-CHC(1–1675) | 30 µM | 30 min | Non-specific inhibition of transferrin uptake | [10] |
| Synaptic Vesicle Recycling | Calyx of Held (in vivo) | N/A | N/A | Moderate decrease in newly recycled synaptic vesicle density | [4] |
| Cell Viability | J774A.1 macrophages | 20-40 µM | 30 min | No compromise in cell viability | [8] |
| Mitotic Progression | HeLa | 0.001-100 µM | 6 h | Inhibition of mitotic spindle and impaired mitotic progression | [8] |
Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake to Monitor CME
This protocol describes a common assay to assess the inhibition of clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
Serum-free cell culture medium
-
Pitstop 2 (stock solution in DMSO, e.g., 30 mM)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Plate cells on coverslips or imaging dishes to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to remove endogenous transferrin.
-
Inhibitor Treatment: Prepare working solutions of Pitstop 2 in serum-free medium. A final concentration of 20-30 µM is often effective[7]. Add the Pitstop 2 solution to the cells and incubate for 15-30 minutes at 37°C[11]. For a negative control, treat cells with the same concentration of DMSO.
-
Transferrin Internalization: Add fluorescently labeled transferrin to the cells at a final concentration of ~25 µg/mL and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Remove Surface-Bound Transferrin: Place the cells on ice and wash twice with ice-cold PBS. To remove transferrin that is bound to the cell surface but not internalized, wash the cells with ice-cold acid wash buffer for 5 minutes.
-
Fixation and Staining: Wash the cells twice with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.
-
Imaging: Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei. Image the cells using a fluorescence microscope.
Expected Results:
In control (DMSO-treated) cells, you should observe bright, punctate intracellular fluorescence corresponding to internalized transferrin. In Pitstop 2-treated cells, the intracellular fluorescence should be significantly reduced, indicating inhibition of CME.
Protocol 2: Assessing the Effect of CME Inhibition on a Signaling Pathway
This protocol provides a general framework for investigating the role of CME in a specific signaling pathway.
Materials:
-
Cells expressing the receptor of interest
-
Serum-free cell culture medium
-
Pitstop 2
-
Ligand/agonist for the receptor of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-protein, anti-total-protein)
Procedure:
-
Cell Treatment: Seed cells in multi-well plates. Once confluent, serum-starve the cells for a specified time.
-
Inhibitor Pre-treatment: Treat the cells with Pitstop 2 (e.g., 20-30 µM) or DMSO for 15-30 minutes at 37°C.
-
Ligand Stimulation: Add the specific ligand/agonist to the cells at a predetermined concentration and for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: After the stimulation period, place the plates on ice, wash the cells with ice-cold PBS, and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with antibodies against the phosphorylated (activated) form of a downstream signaling protein and the total protein as a loading control.
-
Analysis: Quantify the band intensities to determine the level of protein activation in control versus Pitstop 2-treated cells.
Expected Results:
If CME is required for the sustained signaling of the receptor, you would expect to see a decrease in the phosphorylation of the downstream signaling protein in the Pitstop 2-treated cells compared to the control cells at later time points.
Visualizations
Below are diagrams illustrating key concepts related to the application of clathrin inhibitors in studying protein trafficking.
Caption: Overview of the Clathrin-Mediated Endocytosis Pathway.
Caption: Experimental workflow for the transferrin uptake assay.
Caption: Mechanism of action of Pitstop 2 in inhibiting CME.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamin | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]
- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 10. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Clathrin-IN-2 in Cargo Sorting Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process for the internalization of a wide array of cargo from the cell surface, playing a crucial role in nutrient uptake, signal transduction, and maintenance of cellular homeostasis. The selective internalization of different cargo molecules is a complex process known as cargo sorting. Clathrin-IN-2 is a potent inhibitor of CME, offering a valuable tool for dissecting the molecular mechanisms of cargo sorting and for the development of therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing this compound to study the differential sorting of two well-characterized cargo proteins: the Transferrin Receptor (TfR) and the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action
This compound inhibits clathrin-mediated endocytosis with an IC50 value of 2.3 μM.[1][2][3][4] It also exhibits inhibitory activity against dynamin I GTPase with an IC50 of 7.7 μM.[1][2][3] By targeting these key components of the CME machinery, this compound allows for the investigation of cellular processes that are dependent on clathrin-coated vesicle formation.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound and provides an example of the type of quantitative data that can be generated when studying the effect of clathrin inhibition on specific cargo proteins.
| Inhibitor | Target | IC50 | Cargo | Effect | Reference |
| This compound | Clathrin-Mediated Endocytosis | 2.3 µM | - | General CME inhibition | [1][2][3][4] |
| This compound | Dynamin I GTPase | 7.7 µM | - | Inhibition of vesicle scission | [1][2][3] |
| Pitstop 2 (example) | Clathrin | 30 µM | Mutant EGFR | Significant decrease in protein level | [5] |
Signaling Pathway and Experimental Workflow
To visualize the process of clathrin-mediated endocytosis and the points of inhibition, as well as a typical experimental workflow for studying cargo sorting with this compound, the following diagrams are provided.
References
Application Notes and Protocols for Clathrin-IN-2, a Modulator of Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo, including nutrients, growth factors, and receptors. This intricate process is orchestrated by the assembly of clathrin coats on the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. The central role of CME in cellular signaling and homeostasis makes it an attractive target for therapeutic intervention in various diseases, including cancer, neurological disorders, and infectious diseases.[1][2] High-throughput screening (HTS) of small molecule libraries has emerged as a powerful strategy to identify novel modulators of CME.
This document provides detailed application notes and protocols for the use of Clathrin-IN-2 , a potent and selective small molecule inhibitor of CME, in high-throughput screening assays. For the purpose of this document, we will use data and protocols associated with Pitstop® 2 , a well-characterized clathrin inhibitor, as a representative example for this compound. Pitstop® 2 acts by competitively inhibiting the interaction between the clathrin terminal domain (TD) and accessory proteins containing clathrin-box motifs, such as amphiphysin.[1]
Mechanism of Action of this compound (Exemplified by Pitstop® 2)
This compound targets the terminal domain of the clathrin heavy chain, a key interaction hub for numerous accessory proteins essential for the formation of clathrin-coated vesicles.[1][3] By binding to a conserved pocket on the clathrin TD, this compound prevents the recruitment of proteins like amphiphysin, which are crucial for membrane curvature and scission. This disruption of protein-protein interactions effectively stalls the maturation of clathrin-coated pits and inhibits the internalization of cargo.
Quantitative Data
The inhibitory activity of this compound (as represented by Pitstop® 2) has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in both biochemical and cell-based assays.
| Assay Type | Description | IC50 (µM) | Reference |
| ELISA-based PPI Assay | Inhibition of clathrin TD and amphiphysin interaction. | 1.9 | [1] |
| Cell-based Transferrin Uptake Assay | Inhibition of transferrin internalization in HeLa cells. | ~18 | [4] |
| Cell-based MHCI Uptake Assay | Inhibition of Major Histocompatibility Complex I internalization in HeLa cells. | ~10-15 | [5] |
| Biochemical Assay | Inhibition of amphiphysin association with clathrin TD. | 12 |
Experimental Protocols
High-Throughput Screening for Inhibitors of Clathrin-Amphiphysin Interaction (ELISA-based)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) for identifying small molecules that disrupt the interaction between the clathrin terminal domain (TD) and amphiphysin, a key interaction in CME.
References
- 1. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 3. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain | Springer Nature Experiments [experiments.springernature.com]
- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Clathrin-IN-2 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and use of the clathrin-mediated endocytosis (CME) inhibitor, Clathrin-IN-2, commonly known as Pitstop 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Pitstop 2) and what is its primary mechanism of action?
A1: this compound (Pitstop 2) is a cell-permeable small molecule inhibitor designed to block clathrin-mediated endocytosis (CME).[1][2] It functions by binding to the terminal domain of the clathrin heavy chain, which prevents the interaction between clathrin and essential adaptor proteins like amphiphysin.[1][3][4] This disruption inhibits the assembly of clathrin-coated pits at the plasma membrane, thereby blocking the internalization of cargo that relies on this pathway.[2]
Q2: What is the recommended solvent and storage condition for this compound (Pitstop 2)?
A2: this compound (Pitstop 2) is soluble in dimethyl sulfoxide (DMSO).[3] A stock solution of 30 mM can be prepared in 100% fresh, sterile DMSO.[3] This stock solution is stable for 4-6 hours at room temperature. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[3] Some sources suggest that DMSO stock solutions may be stable for up to one month at -20°C or one year at -80°C, although this has not been validated by all suppliers.
Q3: Is this compound (Pitstop 2) soluble and stable in aqueous solutions or cell culture media?
A3: this compound (Pitstop 2) is not water-soluble.[3] Direct dilution in aqueous buffers is not recommended.[3] For cell culture experiments, the DMSO stock solution should be serially diluted into a serum-free buffer or culture medium to the final working concentration. The final DMSO concentration should be kept low, typically between 0.3% and 1%, to prevent precipitation of the compound.[3] Low DMSO concentrations (e.g., 0.1%) may lead to precipitation, especially at higher compound concentrations.[3]
Q4: What are the known off-target effects or non-specific activities of this compound (Pitstop 2)?
A4: While designed as a specific CME inhibitor, several studies have reported off-target effects for Pitstop 2. It has been shown to inhibit clathrin-independent endocytosis as well.[1] Furthermore, it can directly interact with and inhibit small GTPases such as Ran and Rac1, which can disrupt various cellular processes including nucleocytoplasmic transport and cell motility.[5][6] At higher concentrations, it may also interfere with mitotic spindle formation and induce cell death in dividing cells.[2][5] Due to these non-specific effects, it is crucial to use appropriate controls and interpret the results with caution.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in culture media | Final DMSO concentration is too low. | Ensure the final DMSO concentration in the culture media is between 0.3% and 1%.[3] Prepare fresh dilutions for each experiment. |
| Compound concentration is too high for the given DMSO concentration. | For a 1% DMSO concentration, drug concentrations of 300 µM or higher may precipitate.[3] Consider lowering the final compound concentration if precipitation is observed. | |
| High cell toxicity or unexpected phenotypes | Off-target effects of the compound. | Reduce the final concentration of Pitstop 2. The recommended range for CME inhibition is typically 15-30 µM.[3][4] |
| Long incubation time. | Limit the incubation time to 5-30 minutes. Longer incubations are more likely to cause non-specific effects.[3] | |
| Cell type sensitivity. | Primary cells and neurons may be more sensitive.[3] Perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| Inconsistent or no inhibition of endocytosis | Sequestration of the compound by serum proteins. | Perform experiments in serum-free media. Pitstop 2 is an amphiphilic molecule and can be sequestered by serum albumins.[3] |
| Compound degradation. | Prepare fresh working solutions from a properly stored, frozen aliquot of the DMSO stock. Avoid multiple freeze-thaw cycles.[3] | |
| Insufficient incubation time. | Ensure an adequate incubation period of at least 5-10 minutes to allow for cell penetration and target engagement.[3] | |
| Fluorescence imaging interference | Intrinsic fluorescence of the compound. | High concentrations of Pitstop 2 may emit a low level of fluorescence in the green channel.[3] If possible, use fluorescent probes in other channels or reduce the inhibitor concentration. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound (Pitstop 2)
| Parameter | Value | Source |
| Solubility in DMSO | 20 mg/mL | |
| 95 mg/mL (200.69 mM) | [1] | |
| Recommended Stock Solution Concentration | 30 mM in 100% DMSO | [3] |
| Stock Solution Stability at Room Temperature | 4-6 hours | [3][4] |
| Recommended Long-term Storage | Aliquots at -20°C | [3] |
| Reported Stock Solution Stability at -20°C | 1 month | |
| Reported Stock Solution Stability at -80°C | 1 year | [1] |
Table 2: Recommended Conditions for Cell-Based Assays
| Parameter | Recommendation | Source |
| Cell Confluency | 80-90% | [3] |
| Culture Media | Serum-free | [3] |
| Final Working Concentration | 15-30 µM | [3][4] |
| Final DMSO Concentration | 0.3% - 1% | [3] |
| Incubation Time | 5-30 minutes | [3] |
| Reversibility Washout | 45-60 minutes with 2 media changes | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound (Pitstop 2) Stock and Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of powdered this compound (Pitstop 2) to equilibrate to room temperature.
-
Add the appropriate volume of fresh, sterile 100% DMSO to achieve a 30 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.[3]
-
-
Storage of Stock Solution:
-
Prepare Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare a serum-free cell culture medium, optionally buffered with 10 mM HEPES at pH 7.4.[3]
-
Perform a serial dilution of the DMSO stock solution into the serum-free medium to achieve the desired final working concentration (e.g., 25 µM). Ensure the final DMSO concentration does not exceed 1%.
-
Protocol 2: Inhibition of Clathrin-Mediated Endocytosis in Cultured Cells
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., plates, coverslips) and grow them to 80-90% confluency.[3]
-
Serum Starvation: Remove the growth medium and wash the cells once with serum-free medium. Add fresh serum-free medium and incubate for at least 30 minutes at 37°C.[7][8]
-
Inhibitor Treatment:
-
Remove the serum-free medium.
-
Add the freshly prepared working solution of this compound (Pitstop 2) to the cells.
-
Incubate for 5-10 minutes at 37°C.[3] For some applications, incubation can be extended up to 30 minutes.
-
Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).
-
-
Endocytosis Assay:
-
Following the pre-incubation with the inhibitor, add the ligand of interest (e.g., fluorescently labeled transferrin) and incubate for the desired uptake period (e.g., 10-30 minutes at 37°C).[7][8][9][10]
-
After incubation, place the cells on ice and wash with ice-cold buffer to stop endocytosis.
-
Proceed with downstream analysis (e.g., fluorescence microscopy, flow cytometry).
-
-
Reversibility Control (Optional but Recommended):
Visualizations
Caption: Inhibition of the Clathrin-Mediated Endocytosis Pathway by this compound (Pitstop 2).
Caption: Experimental workflow for inhibiting clathrin-mediated endocytosis using this compound (Pitstop 2).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. content.abcam.com [content.abcam.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Off-Target Effects of Clathrin Inhibitors
A Note on "Clathrin-IN-2": Initial searches for a specific small molecule inhibitor designated "this compound" have not yielded information on such a compound in publicly available scientific literature. Therefore, this technical support center provides guidance on overcoming the off-target effects of clathrin inhibitors in general. The troubleshooting guides and FAQs are designed to assist researchers in identifying, characterizing, and mitigating unintended interactions of commonly used clathrin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic or experimental target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[2] It is a common phenomenon that small molecules can have multiple biological targets, which can complicate the interpretation of experimental data.[2]
Q2: What are the common causes of off-target effects with clathrin inhibitors?
A: Off-target effects with clathrin inhibitors can arise from several factors:
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the binding pockets of other proteins might share structural similarities with the target site on clathrin.[2]
-
Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.[2]
-
High Compound Concentration: Using concentrations of an inhibitor significantly higher than its binding affinity for clathrin can increase the likelihood of binding to lower-affinity off-target proteins.[2]
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[2] For instance, some clathrin inhibitors have been shown to affect clathrin-independent endocytosis (CIE).[3]
Q3: Why is it crucial to minimize off-target effects in my experiments with clathrin inhibitors?
A: Minimizing off-target effects is critical for several reasons:
-
Reproducibility: Uncontrolled off-target effects can lead to poor reproducibility of experiments between different labs or even different experimental setups.
-
Resource Efficiency: Identifying and mitigating off-target effects early in the research process can save significant time and resources.[2]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Description: Your clathrin inhibitor is producing a cellular phenotype, but you are unsure if it is due to the intended on-target effect or an off-target interaction.
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: The potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the target.[1] A clear dose-dependent effect that aligns with the IC50 for clathrin inhibition suggests an on-target activity.[1]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that also targets clathrin produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the clathrin protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[1]
-
Validate with a Secondary, Orthogonal Assay: Use a different experimental method to confirm the inhibition of CME. For example, if you are observing a downstream signaling event, directly measure the internalization of a known CME cargo like transferrin.
Issue 2: High Cellular Toxicity Observed
Description: The clathrin inhibitor is causing significant cell death or signs of cellular stress at concentrations required to inhibit CME.
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for clathrin to minimize the likelihood of engaging lower-affinity off-targets.[1]
-
Reduce Incubation Time: Limit the duration of inhibitor treatment to the minimum time required to observe the desired on-target effect.
-
Profile for Off-Target Liabilities: Use proteomic or transcriptomic approaches to identify potential off-target proteins or pathways affected by the inhibitor.
-
Switch to a More Specific Inhibitor: If available, use a newer generation or more selective clathrin inhibitor. For example, peptide-based inhibitors have shown improved precision.[4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of commonly used inhibitors targeting clathrin-mediated endocytosis. Note that many of these inhibitors have known off-target effects.
| Inhibitor | Target | IC50 / Effective Concentration | Known Off-Target Effects/Limitations |
| Pitstop 2 | Clathrin Heavy Chain Terminal Domain | ~15-30 µM for CME inhibition | Can inhibit clathrin-independent endocytosis, affects plasma membrane protein mobility.[3][5] |
| Chlorpromazine | Clathrin/AP-2 assembly | ~15-30 µg/mL (concentration varies) | Cationic amphipathic drug, can inhibit receptor recycling and CIE.[5] |
| Dynasore | Dynamin | ~15-30 µM | Also inhibits other dynamin-dependent pathways, not specific to clathrin.[3][6] |
| Dyngo-4a | Dynamin | IC50 = 0.38 µM | More potent dynamin inhibitor, but still not clathrin-specific.[3] |
| Wbox2 | Clathrin Heavy Chain Terminal Domain | Potent inhibitor | Peptide-based inhibitor with potentially higher specificity.[4] |
Experimental Protocols
Protocol 1: Validating On-Target Effect with a Rescue Experiment
Objective: To determine if the observed phenotype is due to the inhibition of clathrin and not an off-target effect.
Methodology:
-
Construct Design: Create a mutant version of the clathrin heavy chain that has a lower binding affinity for the inhibitor but retains its normal function. This may require structural information about the inhibitor's binding site.
-
Cell Transfection: Transfect the target cells with a plasmid encoding the inhibitor-resistant clathrin mutant. As a control, transfect a separate group of cells with a wild-type clathrin plasmid.
-
Inhibitor Treatment: Treat both the mutant-expressing cells and the wild-type expressing cells with the clathrin inhibitor at a concentration known to produce the phenotype.
-
Phenotypic Analysis: Observe and quantify the phenotype in both cell populations.
-
Expected Outcome: If the phenotype is rescued (i.e., reversed or significantly reduced) in the cells expressing the resistant mutant, it strongly suggests an on-target effect.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the clathrin inhibitor directly binds to clathrin within the cell.
Methodology:
-
Cell Treatment: Treat intact cells with the clathrin inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]
-
Detection: Analyze the amount of soluble clathrin heavy chain remaining at each temperature using Western blotting.[1]
-
Expected Outcome: Binding of the inhibitor is expected to stabilize the clathrin protein, leading to a shift in its thermal denaturation curve, meaning more soluble protein will be present at higher temperatures in the inhibitor-treated samples.
Visualizations
Caption: Troubleshooting workflow for validating on-target effects.
Caption: Simplified clathrin-mediated endocytosis pathway and inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications [mdpi.com]
Troubleshooting incomplete CME inhibition with Clathrin-IN-2
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Clathrin-IN-2 to inhibit Clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to acutely and reversibly block Clathrin-mediated endocytosis. It is hypothesized to function by interfering with the interaction between the clathrin heavy chain terminal domain and adaptor proteins, which is a critical step in the assembly of clathrin-coated pits.[1][2] This prevents the recruitment of necessary cargo and the subsequent formation of endocytic vesicles.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response curve to determine the EC₅₀ for your specific cell line. A starting point for this titration can be based on the provided data for common cell lines. Always include a positive control for CME inhibition and a vehicle control (e.g., DMSO).
Q3: What is the recommended incubation time for this compound?
A3: For acute inhibition, a pre-incubation time of 15-30 minutes is typically sufficient to observe an effect on CME. However, the optimal time may vary depending on the cell type and experimental conditions. A time-course experiment is recommended to determine the ideal incubation period for your specific assay.
Q4: Is this compound specific for Clathrin-mediated endocytosis?
A4: While this compound is designed to target the clathrin heavy chain, like many small molecule inhibitors, off-target effects are possible.[1] It is crucial to include appropriate controls to validate the specificity of inhibition in your experimental system. This may include using a well-characterized CME-independent endocytosis assay or observing the effects of the inhibitor in clathrin-depleted cells (e.g., via siRNA).[1]
Q5: Can this compound cause cytotoxicity?
A5: High concentrations or prolonged exposure to small molecule inhibitors can lead to cytotoxicity.[1] It is essential to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with your endocytosis experiments, especially when establishing the optimal working concentration.
Troubleshooting Guide
Issue: Incomplete or no inhibition of Clathrin-mediated endocytosis is observed.
This is a common issue that can arise from several factors. The following troubleshooting steps will help you identify and resolve the problem.
Potential Cause 1: Suboptimal Inhibitor Concentration
Solution:
-
Perform a Dose-Response Analysis: The effective concentration of this compound can vary significantly between different cell lines. We recommend a concentration titration experiment to determine the optimal working concentration for your specific cells.
-
Refer to Recommended Concentrations: As a starting point, consult the following table for recommended concentration ranges and reported EC₅₀ values in various cell lines.
| Cell Line | Recommended Concentration Range | Reported EC₅₀ (Transferrin Uptake) | Cytotoxicity (CC₅₀) |
| HeLa | 10 - 50 µM | ~ 25 µM | > 100 µM |
| A549 | 15 - 60 µM | ~ 30 µM | > 100 µM |
| COS-7 | 5 - 40 µM | ~ 20 µM | > 120 µM |
| U-87 MG | 20 - 75 µM | ~ 40 µM | > 150 µM |
Potential Cause 2: Insufficient Incubation Time
Solution:
-
Optimize Incubation Period: The time required for this compound to effectively inhibit CME can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the minimal pre-incubation time needed to achieve maximal inhibition in your cell type.
Potential Cause 3: Cell-Type Specific Differences
Solution:
-
Consider Membrane Composition and Endocytic Rate: Different cell types have varying rates of endocytosis and plasma membrane compositions, which can influence inhibitor efficacy.[3] What works for one cell line may not be directly applicable to another.
-
Validate with a Positive Control: Use a well-established CME inhibitor (e.g., Pitstop® 2 or Dynasore) as a positive control to confirm that the CME pathway in your cells is sensitive to inhibition.
Potential Cause 4: Experimental Assay Issues
Solution:
-
Verify Assay Protocol: Ensure that your assay for measuring CME (e.g., transferrin uptake) is properly optimized. This includes appropriate starvation conditions, ligand concentration, and incubation times.[4][5]
-
Check Ligand Integrity: Ensure that your fluorescently labeled ligand (e.g., Transferrin-Alexa Fluor™ conjugate) has been stored correctly and is not degraded.[4]
Potential Cause 5: Inhibitor Instability or Inactivity
Solution:
-
Proper Stock Solution Preparation and Storage: Prepare small aliquots of your this compound stock solution in anhydrous DMSO and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Test a Fresh Aliquot: If you suspect your current working stock may be degraded, use a fresh, unopened aliquot for your experiment.
Experimental Protocols
Key Experiment: Transferrin Uptake Assay for CME Inhibition
This protocol describes a fluorescence microscopy-based assay to quantify the inhibition of CME using fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescently labeled human transferrin (e.g., Transferrin-Alexa Fluor™ 647)[4]
-
4% Paraformaldehyde (PFA) in PBS
-
PBS (Phosphate-Buffered Saline)
-
Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Wash the cells twice with pre-warmed serum-free medium. Incubate the cells in serum-free medium for 30-60 minutes at 37°C and 5% CO₂ to upregulate transferrin receptor expression.[5]
-
Inhibitor Treatment: Add this compound (at the desired final concentration) or the vehicle control to the serum-free medium and incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 10-25 µg/mL final concentration) to each well and incubate for 1-15 minutes at 37°C.[4][6] The incubation time should be kept short to specifically measure internalization rather than recycling.
-
Stop Uptake and Fixation: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. Immediately fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Staining and Mounting: Wash the coverslips three times with PBS. If desired, permeabilize the cells and stain with Hoechst for 10 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin using image analysis software (e.g., ImageJ). The degree of inhibition can be calculated by comparing the fluorescence intensity in this compound-treated cells to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of Clathrin-Mediated Endocytosis and Inhibition by this compound.
Caption: Experimental Workflow for Troubleshooting Incomplete CME Inhibition.
Caption: Decision Tree for Diagnosing Incomplete CME Inhibition.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clathrin - Wikipedia [en.wikipedia.org]
- 3. Clathrin-Independent Pathways of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 5. flowcytometry-embl.de [flowcytometry-embl.de]
- 6. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
Reversibility of Clathrin-IN-2's inhibitory effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clathrin-IN-2. The information is designed to address specific issues that may be encountered during experiments investigating the inhibitory effects of this compound on clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is presumed to be an inhibitor of clathrin-mediated endocytosis (CME). CME is a critical cellular process for the uptake of a variety of extracellular materials, including nutrients, hormones, and even some pathogens. The process involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate and pinch off to form clathrin-coated vesicles. This intricate process is orchestrated by a multitude of proteins, with clathrin being a key structural component.[1][2][3][4][5] Inhibitors of CME can target different stages of this pathway. For instance, some small molecules like Pitstop 2 are designed to interfere with the interactions of the clathrin-terminal domain, while others, such as dynamin inhibitors, block the final "pinching off" or scission of the vesicle from the plasma membrane.[1][6]
Q2: How can I confirm that this compound is inhibiting clathrin-mediated endocytosis in my cell line?
A2: The most common method to assess CME is by monitoring the uptake of a cargo molecule that is known to be internalized via this pathway. The most widely used cargo is transferrin (Tf), which binds to the transferrin receptor (TfR) on the cell surface. You can use fluorescently labeled transferrin and measure its internalization using various techniques such as fluorescence microscopy, flow cytometry, or a plate-based fluorescence assay. A reduction in the uptake of fluorescently labeled transferrin in the presence of this compound would indicate inhibition of CME.
Q3: Are the inhibitory effects of this compound reversible?
A3: The reversibility of a chemical inhibitor is a crucial aspect of its utility in research.[7] For many small molecule inhibitors of CME, the effects can be reversed by removing the compound from the experimental medium, a process often referred to as a "washout." However, the extent and kinetics of this reversal can vary depending on the inhibitor's mechanism of action, its binding affinity, and how readily it can be washed out from the cells. To determine the reversibility of this compound, a washout experiment is recommended.
Q4: I am observing persistent inhibition even after a washout procedure. What could be the reason?
A4: If the inhibitory effects of this compound persist after washout, several factors could be at play:
-
Incomplete Washout: The compound may have a high affinity for its target or may accumulate within the cell, making it difficult to remove completely with a simple wash.
-
Cytotoxicity: At the concentration used, this compound might be causing cellular damage or cytotoxicity, leading to a non-specific and irreversible inhibition of cellular processes, including endocytosis.[1] It is crucial to perform a dose-response curve and assess cell viability at the concentrations being used.
-
Off-Target Effects: The compound may have off-target effects that indirectly and irreversibly affect endocytosis.[1][6]
-
Slow Reversal Kinetics: The reversal of inhibition might be slow, and the post-washout incubation time may not have been sufficient to observe recovery.
Troubleshooting Guides
Problem 1: High variability in the inhibition and/or recovery data.
-
Possible Cause: Inconsistent timing of inhibitor addition or washout.
-
Troubleshooting Step: Ensure precise and consistent timing for all experimental steps, including pre-incubation, inhibitor treatment, and washout procedures. Use a timer and process samples in smaller, manageable batches.
-
Possible Cause: Variation in cell health or density.
-
Troubleshooting Step: Use cells from the same passage number and ensure they are seeded at a consistent density. Visually inspect the cells for any signs of stress or death before starting the experiment.
-
Possible Cause: Incomplete removal of the inhibitor during washout.
-
Troubleshooting Step: Increase the number of washes and the volume of the wash buffer. Ensure that the wash buffer is pre-warmed to the appropriate temperature to avoid temperature shock to the cells.
Problem 2: No recovery of endocytosis after inhibitor washout.
-
Possible Cause: The concentration of this compound used is too high and is causing irreversible effects or cytotoxicity.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Concurrently, assess cell viability using an assay like MTT or Trypan Blue exclusion.
-
Possible Cause: The post-washout recovery time is insufficient.
-
Troubleshooting Step: Perform a time-course experiment after washout, measuring the recovery of endocytosis at multiple time points (e.g., 30 min, 1 hour, 2 hours, 4 hours) to determine the kinetics of recovery.
-
Possible Cause: The inhibitor has irreversible covalent binding to its target.
-
Troubleshooting Step: Review the chemical structure and known properties of this compound if available. If it is suspected to be a covalent inhibitor, reversibility may not be achievable through a simple washout.
Experimental Protocols
Protocol 1: Assessing the Reversibility of this compound Inhibition using a Transferrin Uptake Assay
This protocol describes a fluorescence microscopy-based assay to determine if the inhibitory effect of this compound on CME is reversible.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free cell culture medium
-
Wash Buffer (e.g., pre-warmed PBS or serum-free medium)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Methodology:
-
Serum Starvation: Pre-incubate the cells in serum-free medium for 30-60 minutes at 37°C to clear transferrin receptors from the cell surface.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound in serum-free medium for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Washout Procedure:
-
To assess reversibility, for a subset of the inhibitor-treated coverslips, remove the medium containing this compound.
-
Wash the cells three times with pre-warmed wash buffer.
-
After the final wash, add fresh, pre-warmed serum-free medium without the inhibitor.
-
Incubate the "washout" samples for various recovery time points (e.g., 30, 60, 120 minutes) at 37°C.
-
-
Transferrin Uptake:
-
Following the inhibitor treatment or the recovery period, add fluorescently labeled transferrin to all samples (control, inhibitor-treated, and washout).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
-
Stop Uptake and Fix:
-
Quickly wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Imaging and Analysis:
-
Wash the fixed cells with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Quantify the internalized transferrin fluorescence per cell using image analysis software.
-
Data Presentation
Table 1: Quantitative Analysis of Transferrin Uptake Inhibition and Reversal by this compound
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition | % Recovery |
| Vehicle Control | 1500 ± 120 | 0% | N/A |
| This compound (10 µM) | 350 ± 45 | 76.7% | N/A |
| Washout (30 min) | 800 ± 90 | 46.7% | 52.4% |
| Washout (60 min) | 1150 ± 110 | 23.3% | 76.7% |
| Washout (120 min) | 1400 ± 130 | 6.7% | 93.3% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Simplified Clathrin-Mediated Endocytosis Pathway
Caption: A simplified diagram of the key stages in clathrin-mediated endocytosis.
Diagram 2: Experimental Workflow for Assessing Reversibility
Caption: Workflow for a washout experiment to test the reversibility of an inhibitor.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 3. Clathrin - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Targeted Chemical Disruption of Clathrin Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cellular Stress Induced by Clathrin Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular stress when using clathrin inhibitors. While the specific compound "Clathrin-IN-2" does not appear in publicly available scientific literature, this guide addresses cellular stress as a potential class effect of inhibiting clathrin-mediated endocytosis (CME), a fundamental cellular process.
Troubleshooting Guide
Problem: Observed Cellular Stress or Cytotoxicity After Treatment with a Clathrin Inhibitor.
Initial Assessment:
-
Confirm On-Target Effect: Have you verified the inhibition of clathrin-mediated endocytosis in your experimental system? (e.g., using transferrin uptake assay).
-
Dose-Response and Time-Course: Have you performed a dose-response and time-course experiment to determine the optimal concentration and incubation time for your inhibitor? Cytotoxicity may be observed at higher concentrations or after prolonged exposure.[1][2]
-
Positive and Negative Controls: Are you using appropriate positive controls for cellular stress induction (e.g., tunicamycin for ER stress, staurosporine for apoptosis) and vehicle-only negative controls?
Table 1: Common Cellular Stress Indicators and Recommended Assays
| Stress Type | Key Markers | Recommended Assay(s) | Principle |
| Apoptosis | Phosphatidylserine exposure, Caspase activation, DNA fragmentation | Annexin V/Propidium Iodide (PI) Staining, Caspase Activity Assays, TUNEL Assay | Annexin V binds to exposed phosphatidylserine on apoptotic cells.[3][4][5] Caspases are key executioner proteins in apoptosis.[3] TUNEL detects DNA breaks in late-stage apoptosis.[3][5] |
| ER Stress (Unfolded Protein Response - UPR) | Phospho-IRE1α, Phospho-PERK, Cleaved ATF6, CHOP expression | Western Blot, qPCR, Genetically-encoded biosensors | Detects the activation of the three main UPR sensor proteins and downstream effectors.[6][7][8][9][10][11] |
| Oxidative Stress | Reactive Oxygen Species (ROS), Lipid Peroxidation (MDA), Protein Carbonylation, DNA/RNA damage (8-OHdG) | DCFDA/DHE staining, TBARS assay, DNPH assay, ELISA/HPLC for 8-OHdG | Measures the accumulation of ROS and the resulting damage to cellular macromolecules.[12][13][14][15][16][17][18] |
dot
Caption: Troubleshooting workflow for inhibitor-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: Why would inhibiting clathrin-mediated endocytosis cause cellular stress?
A1: Clathrin-mediated endocytosis (CME) is a crucial process for nutrient uptake, regulation of cell surface receptors, and maintaining cellular homeostasis.[19][20][21][22] Disrupting this fundamental pathway can lead to:
-
Nutrient Deprivation: Reduced uptake of essential nutrients like iron (via transferrin) can impair cellular functions, including mitochondrial respiration.[19]
-
Accumulation of Misfolded Proteins: Disruption of protein trafficking and degradation pathways can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) or ER stress.[6][23]
-
Signaling Dysregulation: The inability to internalize and downregulate signaling receptors can lead to aberrant signaling, which can be a source of cellular stress.
-
Off-Target Effects: Some small molecule inhibitors may have off-target effects that contribute to cytotoxicity.[1][2]
Q2: My cells are dying after treatment. How do I know if it's apoptosis or necrosis?
A2: You can differentiate between apoptosis and necrosis using a co-staining method with Annexin V and a membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[4]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Q3: I suspect ER stress is being induced. What are the key markers to look for?
A3: The Unfolded Protein Response (UPR) is activated in response to ER stress and involves three main sensor proteins.[9][10] Key markers of their activation include:
-
IRE1α pathway: Increased phosphorylation of IRE1α and splicing of XBP1 mRNA.
-
PERK pathway: Increased phosphorylation of PERK and its substrate eIF2α, leading to increased expression of ATF4 and CHOP.[10]
-
ATF6 pathway: Cleavage of ATF6 to its active nuclear form.[9][10] These markers can be assessed by Western blot for the protein modifications and expression changes, or by qPCR for mRNA levels of downstream targets.[8][9]
Q4: What are some strategies to mitigate oxidative stress observed with a clathrin inhibitor?
A4: If you detect an increase in Reactive Oxygen Species (ROS), you can try the following:
-
Optimize Inhibitor Concentration: Use the lowest effective concentration of the inhibitor that achieves the desired level of CME inhibition.
-
Co-treatment with Antioxidants: Consider co-incubating your cells with an antioxidant such as N-acetylcysteine (NAC) to scavenge ROS.
-
Use Serum-Containing Media: If experimentally feasible, ensure your culture media contains antioxidants normally present in fetal bovine serum.
Q5: Are there alternatives to small molecule inhibitors for studying clathrin function?
A5: Yes, if small molecule inhibitors are causing unacceptable levels of cellular stress or off-target effects, you can consider genetic approaches such as:
-
siRNA/shRNA knockdown: Transiently or stably reducing the expression of clathrin heavy chain or light chain.
-
Dominant-negative mutants: Overexpressing a non-functional mutant of a protein essential for CME, which can compete with the endogenous protein.[24]
-
CRISPR/Cas9 gene editing: To create knockout cell lines for specific components of the CME machinery.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol is for detecting apoptosis by flow cytometry.[4][5]
Materials:
-
Cells treated with clathrin inhibitor and controls.
-
Phosphate-buffered saline (PBS).
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI) solution (1 mg/ml).
-
10X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed and treat cells as per your experimental design.
-
Collect both floating and adherent cells. Centrifuge at 670 x g for 5 minutes at room temperature.[4]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
Protocol 2: Assessment of ER Stress by Western Blot
This protocol describes the detection of key UPR markers.
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-PERK, anti-PERK, anti-phospho-IRE1α, anti-IRE1α, anti-CHOP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a gel documentation system. Quantify band intensities relative to a loading control like β-actin.
Protocol 3: Measurement of Intracellular ROS using DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure general ROS levels.
Materials:
-
Cells cultured in a 96-well plate.
-
DCFDA solution (e.g., 10 mM stock in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Load the cells with 10-20 µM DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells once with HBSS to remove excess probe.
-
Add your clathrin inhibitor and controls diluted in HBSS or culture medium.
-
Measure the fluorescence intensity immediately (for kinetic reading) or after a set incubation period (endpoint) using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
Signaling Pathways and Workflows
dot
Caption: The Unfolded Protein Response (UPR) signaling pathways.
dot
Caption: Overview of the main pathways leading to apoptosis.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 细胞凋亡检测方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. agilent.com [agilent.com]
- 7. Frontiers | Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43 [frontiersin.org]
- 8. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 13. How is cellular stress measured? | AAT Bioquest [aatbio.com]
- 14. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What markers can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 18. Measurement of ROS and oxidative stress [bio-protocol.org]
- 19. Endocytosis in the adaptation to cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clathrin - Wikipedia [en.wikipedia.org]
- 21. scispace.com [scispace.com]
- 22. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. Targeted Chemical Disruption of Clathrin Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Clathrin Inhibitor Studies
Welcome to the technical support center for researchers utilizing clathrin inhibitors in their experiments. This guide provides troubleshooting advice and detailed protocols for essential control experiments to ensure the validity and specificity of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using clathrin inhibitors like Clathrin-IN-2.
Q1: My cells are showing signs of toxicity (e.g., rounding up, detaching, cell death) after treatment with the clathrin inhibitor. What should I do?
A1: Cell toxicity is a known issue with some clathrin inhibitors. Here’s a systematic approach to troubleshoot this:
-
Titrate the Inhibitor Concentration: You may be using a concentration that is too high for your specific cell line. Perform a dose-response experiment to determine the optimal, non-toxic concentration that effectively inhibits clathrin-mediated endocytosis (CME).
-
Reduce Incubation Time: Prolonged exposure can lead to cytotoxicity. Try shorter incubation times to see if the toxic effects are minimized while still achieving inhibition of your process of interest.
-
Perform a Cytotoxicity Assay: It is crucial to quantitatively assess the inhibitor's effect on cell viability. Use a standard cytotoxicity assay, such as the MTT or LDH assay, to determine the concentration range that is non-toxic to your cells.
-
Include a Vehicle Control: Always include a control where cells are treated with the vehicle (e.g., DMSO) used to dissolve the inhibitor at the same final concentration. This will help you distinguish between inhibitor-specific toxicity and solvent effects.
Q2: The inhibitor is not blocking the internalization of my protein of interest. Why might this be?
A2: If you are not observing the expected inhibition, consider the following possibilities:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block CME in your experimental system. Refer to the literature or perform a dose-response curve to determine the effective concentration.
-
Alternative Internalization Pathway: Your protein of interest may be internalized via a clathrin-independent pathway, or it may utilize multiple pathways.[1] To confirm if your protein uses CME, you can use a more specific method like siRNA-mediated knockdown of the clathrin heavy chain.[2]
-
Incorrect Experimental Conditions: Ensure that your experimental setup (e.g., temperature, media composition) is optimal for endocytosis to occur in your control group.
Q3: How can I be sure that the observed effects are specific to the inhibition of clathrin-mediated endocytosis?
A3: This is a critical question in inhibitor studies. A multi-pronged approach with proper controls is essential:
-
Positive Control for CME Inhibition: Use a well-established method to confirm that CME is indeed blocked under your experimental conditions. The most common and reliable positive control is to measure the uptake of fluorescently-labeled transferrin, which is almost exclusively internalized through CME.[3]
-
Negative Control (Clathrin-Independent Endocytosis): To demonstrate specificity, show that your inhibitor does not affect a known clathrin-independent endocytosis pathway. For example, you can monitor the uptake of markers like the B-subunit of cholera toxin (for caveolae-mediated endocytosis) or high molecular weight dextran (for macropinocytosis).
-
Genetic Knockdown as a Specificity Control: The gold standard for demonstrating specificity is to replicate your key findings using a genetic approach. Use siRNA or shRNA to specifically knock down the clathrin heavy chain (CHC) and see if you observe the same phenotype as with the chemical inhibitor.[4][5]
-
Rescue Experiment: If possible, a rescue experiment can provide strong evidence for specificity. After observing an effect with the inhibitor, wash it out and see if the normal phenotype is restored. Note that the reversibility of inhibitors can vary.[6]
Key Experimental Protocols
Below are detailed protocols for essential experiments to validate your studies with clathrin inhibitors.
Protocol 1: Transferrin Uptake Assay (Positive Control for CME Inhibition)
This assay is used to confirm that the clathrin inhibitor is effectively blocking CME.
Materials:
-
Fluorescently-labeled human transferrin (e.g., Transferrin-Alexa Fluor™ 647)[7]
-
Your cell line of interest cultured on coverslips or in imaging plates
-
Serum-free cell culture medium[8]
-
Clathrin inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Serum Starvation: Wash the cells with pre-warmed serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C.[8] This step is crucial as serum contains transferrin which would compete with the labeled transferrin.
-
Inhibitor Treatment: Pre-incubate the cells with your clathrin inhibitor at the desired concentration (and a vehicle control) in serum-free medium for the recommended time (e.g., 30 minutes).
-
Transferrin Incubation: Add fluorescently-labeled transferrin (e.g., 10-25 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.[9][10]
-
Stop Uptake: To stop the endocytosis, immediately place the cells on ice and wash them with ice-cold PBS.
-
Acid Wash (Optional but Recommended): To remove surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0).[8]
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[9][10]
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI or Hoechst, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin. A significant reduction in transferrin uptake in inhibitor-treated cells compared to the vehicle control indicates effective inhibition of CME.
Protocol 2: siRNA-Mediated Knockdown of Clathrin Heavy Chain (Specificity Control)
This protocol provides a genetic approach to specifically inhibit CME.
Materials:
-
siRNA targeting the clathrin heavy chain (CHC)[4]
-
Scrambled or non-targeting siRNA (negative control)
-
Lipofectamine™ RNAiMAX or a similar transfection reagent
-
Opti-MEM™ or other reduced-serum medium
-
Your cell line of interest
-
Western blot reagents to confirm knockdown
Procedure:
-
Cell Seeding: One day before transfection, seed your cells in antibiotic-free medium so that they reach 60-80% confluency on the day of transfection.[11]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the CHC siRNA (and a separate tube for the scrambled siRNA) in Opti-MEM™.
-
In another tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[11]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. You may need to change the medium after 4-6 hours if toxicity is observed.
-
Confirmation of Knockdown: After the incubation period, lyse a subset of the cells and perform a Western blot using an antibody against the clathrin heavy chain to confirm successful knockdown.[5]
-
Functional Assay: Use the remaining cells to perform your primary experiment (e.g., measuring the internalization of your protein of interest). A similar phenotype in the CHC knockdown cells and the inhibitor-treated cells provides strong evidence that the inhibitor's effect is clathrin-dependent.
Protocol 3: MTT Cytotoxicity Assay
This assay measures cell viability and helps determine the non-toxic concentration range of your inhibitor.
Materials:
-
Your cell line of interest
-
96-well plates
-
Clathrin inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of your clathrin inhibitor for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. This will allow you to determine the IC50 (inhibitory concentration 50%) and select a non-toxic concentration for your functional assays.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Recommended Concentrations of Common CME Inhibitors
| Inhibitor | Target | Typical Working Concentration | Potential Off-Target Effects |
| Pitstop® 2 | Clathrin Heavy Chain N-terminal Domain | 10-30 µM | Can inhibit clathrin-independent endocytosis at higher concentrations.[6] |
| Dynasore | Dynamin GTPase | 40-80 µM | Affects all dynamin-dependent processes, not specific to CME. |
| Chlorpromazine | Induces clathrin assembly on endosomes | 5-15 µg/mL | Can affect membrane fluidity and receptor recycling.[1] |
| Hypertonic Sucrose | Disrupts clathrin lattice formation | 0.45 M | Causes osmotic stress and can alter the actin cytoskeleton.[1] |
Table 2: Expected Outcomes of Control Experiments
| Experiment | Condition | Expected Outcome | Interpretation |
| Transferrin Uptake | Vehicle Control | High intracellular transferrin fluorescence | Normal CME |
| Clathrin Inhibitor | Significantly reduced intracellular transferrin fluorescence | Effective inhibition of CME | |
| CHC siRNA | Significantly reduced intracellular transferrin fluorescence | Specific inhibition of CME | |
| CHC Western Blot | Scrambled siRNA | Normal CHC protein levels | No effect on clathrin expression |
| CHC siRNA | Significantly reduced CHC protein levels | Successful knockdown of clathrin | |
| MTT Assay | Untreated Control | 100% Cell Viability | Baseline viability |
| Clathrin Inhibitor | Dose-dependent decrease in cell viability | Determination of toxic concentrations |
Visualizations
Mechanism of Clathrin-Mediated Endocytosis and Inhibition
Caption: Mechanism of Clathrin-Mediated Endocytosis and the inhibitory action of this compound.
Experimental Workflow for Validating a Clathrin Inhibitor
Caption: Logical workflow for conducting and validating experiments with a clathrin inhibitor.
References
- 1. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Cooperative Control of Endocytosis by Clathrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. protocols.io [protocols.io]
- 10. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 11. scbt.com [scbt.com]
Technical Support Center: Quantifying the Inhibitory Effect of Clathrin-IN-2 on Endocytosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Clathrin-IN-2 to quantify the inhibition of clathrin-mediated endocytosis (CME). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of clathrin-mediated endocytosis (CME).[1] Its primary mechanism of action is the inhibition of the clathrin machinery, which is essential for the formation of clathrin-coated pits and vesicles at the plasma membrane.[2][3] By disrupting this process, this compound effectively blocks the cellular uptake of a wide range of cargo, including nutrients, signaling receptors, and pathogens that rely on this pathway for internalization.[4][5]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in inhibiting clathrin-mediated endocytosis is reported to be 2.3 μM.[1] It also exhibits inhibitory activity against dynamin I GTPase with an IC50 of 7.7 μM.[1]
Q3: What are the common experimental assays to measure the inhibitory effect of this compound?
Several assays can be employed to quantify the inhibition of CME by this compound. Commonly used methods include:
-
Transferrin Uptake Assay: This classic and robust assay measures the internalization of fluorescently labeled transferrin, a protein that is exclusively taken up by CME.[6][7]
-
Live-Cell Imaging: Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy allow for the real-time visualization and tracking of individual clathrin-coated pit dynamics and particle uptake.[8][9][10][11]
-
Reversible Biotinylation Assay: This biochemical method allows for the quantification of the internalization rate of specific cell surface proteins.[12]
-
Antibody Uptake Assay: The internalization of antibodies targeting specific surface receptors that undergo CME can be quantified using flow cytometry or fluorescence microscopy.[7][9]
Q4: Are there potential off-target effects of this compound that I should be aware of?
While this compound is a potent inhibitor of CME, it's important to consider potential off-target effects. As mentioned, it also inhibits dynamin I GTPase at a slightly higher concentration.[1] Researchers should include appropriate controls in their experiments to account for any potential non-specific effects. It is also advisable to characterize the effects of any inhibitor within the specific cell type being used.[9]
Troubleshooting Guide
Issue 1: I am not observing a significant inhibition of endocytosis with this compound.
-
Question: Have you optimized the concentration and incubation time of this compound?
-
Answer: The reported IC50 is 2.3 μM, but the optimal concentration can vary between cell lines and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type. Pre-incubation time with the inhibitor before adding the cargo is also critical; a 30-minute pre-incubation is a good starting point.[13]
-
-
Question: Is your cargo exclusively internalized via clathrin-mediated endocytosis?
-
Answer: Some cargo can be internalized through multiple pathways.[10] Ensure that your chosen cargo (e.g., transferrin) is a well-established marker for CME. If using a different cargo, its internalization pathway should be validated.
-
-
Question: Have you checked the viability of your cells after treatment with this compound?
-
Answer: High concentrations of any inhibitor can lead to cytotoxicity, which can affect cellular processes, including endocytosis. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cell death.
-
Issue 2: I am seeing high background fluorescence in my transferrin uptake assay.
-
Question: Are you adequately removing surface-bound transferrin before analysis?
-
Answer: It is crucial to include a wash step with an acidic buffer (e.g., acid wash) or a stripping buffer to remove any fluorescently labeled transferrin that is bound to the cell surface but not internalized.[7] This will reduce background and increase the signal-to-noise ratio.
-
-
Question: Is your imaging setup optimized for the fluorophore you are using?
-
Answer: Ensure that the excitation and emission filters are appropriate for your chosen fluorescent dye to minimize bleed-through and background noise.
-
Issue 3: My live-cell imaging data is difficult to analyze due to cell movement.
-
Question: Are your cells properly adhered to the imaging dish?
-
Answer: Ensure that your imaging plates are properly coated (e.g., with poly-L-lysine or fibronectin) to promote cell adhesion and minimize movement during image acquisition.
-
-
Question: Are you using an appropriate imaging medium?
-
Answer: Use a CO2-independent imaging medium to maintain physiological pH and temperature throughout the experiment, which can help in keeping the cells healthy and less motile.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other commonly used inhibitors of clathrin-mediated endocytosis.
| Inhibitor | Target | IC50 | Cell Type / Assay Condition |
| This compound | Clathrin-mediated endocytosis | 2.3 μM[1] | Not specified |
| This compound | Dynamin I GTPase | 7.7 μM[1] | Not specified |
| Pitstop 2 | Clathrin Terminal Domain | 1.9 ± 0.4 μM[4] | In vitro |
| MiTMAB | Dynamin I | 3.1 μM[4] | In vitro |
| MiTMAB | Dynamin II | 8.4 μM[4] | In vitro |
| OcTMAB | Dynamin I | 1.9 μM[4] | In vitro |
| OcTMAB | Dynamin II | 4.4 μM[4] | In vitro |
Experimental Protocols
Protocol 1: Quantifying Transferrin Uptake by Flow Cytometry
This protocol describes a method to quantify the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin using flow cytometry.
-
Cell Preparation:
-
Seed cells in a 24-well plate at a density of 2 x 10^4 cells per well and incubate for 14-16 hours.[14]
-
-
Inhibitor Treatment:
-
Transferrin Uptake:
-
Prepare a solution of fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647) in fresh media.
-
After the pre-incubation, replace the inhibitor-containing media with the transferrin solution.
-
Incubate the cells for an additional 15-30 minutes at 37°C to allow for internalization.
-
-
Stopping Endocytosis and Removing Surface-Bound Transferrin:
-
To stop the uptake, place the plate on ice and wash the cells twice with ice-cold PBS.
-
To remove non-internalized transferrin, wash the cells with an acid wash buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5) for 2 minutes on ice.
-
Neutralize the acid wash with a wash of ice-cold PBS.
-
-
Cell Detachment and Analysis:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the cells using a flow cytometer, quantifying the mean fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Calculate the relative endocytosis as the ratio of the mean fluorescence of the inhibitor-treated sample to the mean fluorescence of the vehicle-treated control.[14]
-
Protocol 2: Live-Cell Imaging of Clathrin-Coated Pit Dynamics using TIRF Microscopy
This protocol outlines a live-cell imaging approach to visualize the effect of this compound on the dynamics of clathrin-coated pits.
-
Cell Line and Plating:
-
Use a cell line stably expressing a fluorescently tagged clathrin light chain (e.g., EGFP-Clathrin) or an adaptor protein like AP2 (e.g., SUM159-AP2-σ2-Halotag).[11]
-
Plate the cells on glass-bottom imaging dishes suitable for TIRF microscopy.
-
-
Inhibitor Treatment:
-
Just before imaging, replace the culture medium with a CO2-independent imaging medium containing the desired concentration of this compound or vehicle.
-
-
TIRF Microscopy Setup:
-
Image Acquisition and Analysis:
-
Acquire time-lapse movies of the fluorescently tagged clathrin or AP2 puncta at the plasma membrane.
-
Use image analysis software (e.g., ImageJ with tracking plugins or commercial software) to detect and track individual clathrin-coated pits.[8][11]
-
Quantify parameters such as the density of pits, their lifetime, and their fluorescence intensity over time.
-
-
Data Interpretation:
-
Compare the quantified parameters between control and this compound-treated cells to determine the effect of the inhibitor on clathrin-coated pit initiation, maturation, and stabilization.
-
Visualizations
Caption: Clathrin-Mediated Endocytosis Pathway and the site of action for this compound.
Caption: A generalized experimental workflow for quantifying endocytosis inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. From uncertain beginnings: Initiation mechanisms of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Clathrin-mediated endocytosis [reactome.org]
- 6. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clathrin-mediated endocytosis is inhibited during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Endocytosis Assay Basics - Araceli Biosciences [aracelibio.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endocytosis and internalization assay in primary neuronal culture [protocols.io]
- 14. Endocytosis Inhibition Assay. [bio-protocol.org]
Technical Support Center: Addressing Variability in Clathrin-IN-2 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in the efficacy of Clathrin-IN-2, a potent inhibitor of clathrin-mediated endocytosis (CME), observed between different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of clathrin-mediated endocytosis (CME). Its primary mechanism of action is the inhibition of the formation of clathrin-coated pits at the plasma membrane, a critical step in the internalization of a wide range of cellular cargo, including growth factor receptors, transporters, and pathogens.[1][2] Published data indicates that this compound has an IC50 value of 2.3 µM for the inhibition of CME.[1][2] It is important to note that this compound has also been shown to inhibit dynamin I GTPase activity with an IC50 of 7.7 µM, suggesting potential off-target effects that could contribute to its overall cellular impact.[1][2]
Q2: Why do I observe different levels of CME inhibition with this compound in different cell lines?
The variability in this compound efficacy across different cell lines is a common observation and can be attributed to several intrinsic cellular factors that influence the process of clathrin-mediated endocytosis. These factors include:
-
Expression levels of CME machinery proteins: The abundance of core CME proteins such as clathrin heavy and light chains, adaptor protein 2 (AP2), and dynamin can vary significantly between cell lines.[3][4][5] Cells with higher expression levels of these components may require higher concentrations of this compound to achieve the same level of inhibition.
-
Presence of alternative endocytic pathways: Cells can utilize clathrin-independent endocytosis (CIE) pathways to internalize cargo.[6] The prevalence and activity of these alternative pathways can differ between cell types. If a particular cell line relies heavily on CIE for the uptake of the cargo you are studying, the effect of a clathrin-specific inhibitor like this compound will be less pronounced.
-
Signaling pathways regulating CME: The activity of signaling molecules that regulate CME, such as protein kinases and phosphatases, can vary between cell lines.[7][8] These signaling pathways can influence the assembly and disassembly of clathrin-coated pits, thereby modulating the sensitivity to inhibitors.
-
Membrane tension and composition: The physical properties of the plasma membrane, including its tension and lipid composition, can influence the energy required for vesicle formation and, consequently, the efficiency of CME.[9][10] These properties are known to differ across various cell lines.
Q3: Are there other clathrin inhibitors available, and how do they compare to this compound?
Yes, several other small molecule inhibitors of clathrin-mediated endocytosis are available. It is crucial to consider their mechanisms of action, potency, and potential off-target effects when designing experiments.
| Inhibitor | Target(s) | Reported IC50 (CME) | Known Off-Target Effects/Cytotoxicity |
| This compound | Clathrin, Dynamin I GTPase | 2.3 µM[1][2] | Inhibits Dynamin I GTPase (IC50 = 7.7 µM)[1][2] |
| Pitstop 2 | Clathrin terminal domain | ~15-30 µM | Can inhibit clathrin-independent endocytosis; cytotoxic at concentrations slightly higher than effective dose.[11][12][13] |
| Ikarugamycin (IKA) | Clathrin | 2.7 ± 0.3 µM (in H1299 cells) | Can affect other cellular processes.[14] |
| Monodansylcadaverine (MDC) | Stabilizes clathrin-coated pits | 100-300 µM | Mechanism in living cells is not fully clear.[14] |
| Chlorpromazine | Translocates clathrin from the plasma membrane | Varies with cell type | Non-specific, affects other cellular processes.[15] |
| Dynasore | Dynamin | Varies with cell type | Also inhibits other dynamin-dependent pathways.[16] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions. The provided values are for reference and should be empirically determined for your specific system.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where the efficacy of this compound is lower than expected or varies between cell lines.
Problem 1: Low or no inhibition of clathrin-mediated endocytosis.
| Possible Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for each cell line. Start with a concentration range around the reported IC50 of 2.3 µM and extend it to higher concentrations, while monitoring for cytotoxicity. |
| Incorrect Experimental Protocol | Ensure that the pre-incubation time with this compound is sufficient for the inhibitor to reach its target. Optimize the duration of the cargo uptake period. Refer to the detailed experimental protocols below. |
| Cell Line Resistance | The cell line may have a highly active CME pathway or robust compensatory clathrin-independent pathways. Consider using a higher concentration of this compound or a combination of inhibitors targeting different endocytic pathways. |
| Inhibitor Inactivity | Verify the integrity and activity of your this compound stock solution. Prepare fresh solutions and store them according to the manufacturer's instructions. |
Problem 2: High variability in results between experiments.
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage number, confluency, and growth conditions (media, serum, temperature, CO2). Variations in these parameters can affect cellular physiology and endocytic activity. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and cargo for each experiment from a concentrated stock solution. Ensure accurate pipetting and mixing. |
| Inconsistent Assay Timing | Adhere strictly to the optimized incubation times for inhibitor treatment and cargo uptake. Use a timer to ensure consistency across all samples and experiments. |
Problem 3: Observed cytotoxicity at effective inhibitor concentrations.
| Possible Cause | Recommended Action |
| Off-target Effects of this compound | As this compound also inhibits dynamin, the observed cytotoxicity might be due to the inhibition of other dynamin-dependent cellular processes. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your endocytosis assay to determine the cytotoxic concentration range. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the inhibitor. Reduce the inhibitor concentration and/or the incubation time. If cytotoxicity persists, consider using an alternative clathrin inhibitor with a different mechanism of action or a more specific inhibitor if available. |
Experimental Protocols
Key Experiment: Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol describes a common method to quantify the efficiency of CME by measuring the uptake of fluorescently labeled transferrin, a well-established cargo for this pathway.
Materials:
-
Cells of interest cultured on coverslips or in multi-well plates
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on coverslips or in appropriate plates to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells twice with serum-free medium and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare working concentrations of this compound in serum-free medium. Add the inhibitor solutions to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO).
-
Transferrin Uptake: Add fluorescently labeled transferrin to the cells at a final concentration of 10-25 µg/mL and incubate for 5-15 minutes at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Wash: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ/Fiji).
Visualizations
Caption: Simplified signaling pathway of clathrin-mediated endocytosis and the inhibitory points of this compound.
Caption: A logical workflow for troubleshooting variability in this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Endocytic Accessory Factors and Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 5. Roles of AP-2 in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RLIP controls receptor-ligand signaling by regulating clathrin-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clathrin mediated endocytosis - Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clathrin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for storing and handling Clathrin-IN-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Clathrin-IN-2, a potent inhibitor of clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of clathrin-mediated endocytosis (CME).[1][2] Its primary mechanism is the inhibition of the formation of clathrin-coated pits, which are essential for the internalization of a wide variety of cargo from the cell surface. It has been shown to have an IC₅₀ value of 2.3 μM for the inhibition of CME.[1] Additionally, this compound has been observed to inhibit dynamin I GTPase activity with an IC₅₀ of 7.7 μM.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to consult the Certificate of Analysis provided by the supplier. However, general guidance suggests that this compound can be shipped at room temperature within the continental US.[1] For long-term storage of a stock solution, it is advisable to store it at or below -20°C for several months, a practice recommended for the similar compound Clathrin-IN-1.[3]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO. For compounds with solubility challenges, warming the solution to 37°C or using an ultrasonic bath may aid in complete dissolution.[3] Always use high-purity, anhydrous solvents to maintain the integrity of the compound.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, standard laboratory PPE should be worn, including safety goggles with side-shields, protective gloves, and a lab coat.[4] Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of this compound | The compound may have precipitated out of solution. | Gently warm the stock solution to 37°C. Use an ultrasonic bath to aid in re-dissolving the compound.[3] Ensure the solvent is of high purity and anhydrous. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.[3] |
| Inaccurate concentration of the working solution. | Recalibrate pipettes and ensure accurate dilution from the stock solution. Prepare fresh working solutions for each experiment. | |
| Observed off-target effects | This compound also inhibits dynamin I GTPase. | Consider the potential impact of dynamin inhibition on your experimental system. Use appropriate controls, such as a dynamin-specific inhibitor, to dissect the effects.[1] |
| Cell toxicity at higher concentrations | The concentration of this compound may be too high for the cell line being used. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. |
Quantitative Data
Inhibitory Activity of this compound
| Target | IC₅₀ |
| Clathrin-Mediated Endocytosis (CME) | 2.3 μM[1] |
| Dynamin I GTPase | 7.7 μM[1] |
Experimental Protocols
General Protocol for Inhibition of Clathrin-Mediated Endocytosis
This protocol provides a general guideline for using this compound to inhibit CME in a cellular assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is advisable to test a range of concentrations (e.g., 1-25 µM) to determine the optimal concentration for your experiment.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. A vehicle control (e.g., DMSO in medium) should be run in parallel.
-
Incubation: Incubate the cells for a predetermined period to allow for the inhibition of CME. The incubation time may vary depending on the experimental goals and should be optimized.
-
Assay: Proceed with your downstream assay to measure the effects of CME inhibition (e.g., transferrin uptake assay, receptor internalization).
Transferrin Uptake Assay to Measure CME
This assay is a common method to quantify the rate of clathrin-mediated endocytosis.
-
Cell Preparation: Seed cells on coverslips in a 24-well plate and grow to the desired confluency.
-
Starvation: To remove any bound transferrin, starve the cells in serum-free medium for 30-60 minutes at 37°C.[5]
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (or vehicle control) in serum-free medium for the optimized incubation time.
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647) to the cells at a final concentration of approximately 10 µg/mL and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[5]
-
Fixation: Quickly wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. Fix the cells with 4% paraformaldehyde (PFA).[5]
-
Imaging and Analysis: Mount the coverslips and visualize the internalized fluorescent transferrin using fluorescence microscopy. Quantify the fluorescence intensity per cell to determine the extent of CME inhibition.
Signaling Pathways and Workflows
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. file.glpbio.com [file.glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
Validation & Comparative
A Comparative Guide to Clathrin Inhibitors: Clathrin-IN-2 vs. Pitstop 2
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical inhibitor is critical for dissecting the intricate mechanisms of clathrin-mediated endocytosis (CME) and for the development of novel therapeutics. This guide provides a detailed comparison of a newer entrant, Clathrin-IN-2, with the widely used inhibitor, Pitstop 2, focusing on their performance, specificity, and supporting experimental data.
Executive Summary
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface. Chemical inhibitors of this pathway are invaluable tools for its study and for therapeutic intervention in diseases where CME plays a role, such as viral infections and cancer. Pitstop 2 has been a commonly used clathrin inhibitor, but its utility is hampered by significant off-target effects. This compound has emerged as another potent inhibitor of CME. This guide reveals that while both compounds effectively block CME, they also exhibit inhibitory activity against dynamin, a key protein in endocytosis, raising important considerations for their experimental use.
Performance and Specificity: A Head-to-Head Comparison
The inhibitory activities of this compound and Pitstop 2 are summarized below, with a focus on their potency against both clathrin-mediated endocytosis and potential off-targets.
| Inhibitor | Target/Process | IC50 Value | Key Findings |
| This compound | Clathrin-Mediated Endocytosis (CME) | 2.3 µM[1] | Potently inhibits the uptake of transferrin, a standard marker for CME. |
| Dynamin I GTPase Activity | 7.7 µM[1] | Demonstrates off-target inhibition of dynamin, a large GTPase involved in vesicle scission. | |
| Pitstop 2 | Clathrin Terminal Domain - Amphiphysin Interaction | ~12 µM | Inhibits the interaction between the clathrin terminal domain and amphiphysin, a protein involved in CME. |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | Half-maximal inhibition at ~18 µM[2] | Effectively blocks CME in cellular assays. | |
| Clathrin-Independent Endocytosis (MHC I Uptake) | Half-maximal inhibition at ~6 µM[2] | Potently inhibits pathways independent of clathrin, indicating a lack of specificity.[3][4][5] | |
| Dynamin | While primarily targeting the clathrin terminal domain, some studies suggest it may also impact dynamin function.[6] |
This compound is a potent inhibitor of CME, as evidenced by its low micromolar IC50 value in a transferrin uptake assay.[1] However, it also demonstrates significant inhibitory activity against dynamin I GTPase, with an IC50 value of 7.7 µM.[1] This dual activity is a critical consideration, as dynamin is involved in multiple endocytic pathways, not just CME.
Pitstop 2 , while also an effective inhibitor of CME, is plagued by well-documented off-target effects.[4][7] It has been shown to be a potent inhibitor of clathrin-independent endocytosis, sometimes with greater potency than for CME.[2][3] This lack of specificity makes it difficult to attribute observed cellular effects solely to the inhibition of clathrin. Although its primary described mechanism is the inhibition of the clathrin terminal domain, its broad effects suggest other cellular targets may be affected.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for the key assays used to characterize these inhibitors are provided below.
Transferrin Uptake Assay (for measuring Clathrin-Mediated Endocytosis)
This assay is a gold standard for quantifying the rate of CME. It relies on the cellular uptake of transferrin, a protein that is exclusively internalized through clathrin-coated pits.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or HIPCS-derived neurons) on coverslips in a 24-well plate and grow to 60-70% confluency.[8][9][10]
-
Starvation: To clear surface-bound transferrin, starve the cells in serum-free basal neuronal media for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.[9][10]
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound, Pitstop 2, or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Transferrin Internalization: Add fluorescently labeled human transferrin (e.g., Alexa Fluor 647 conjugate) to the cells at a final concentration of 10 µg/mL and incubate for 1-30 minutes at 37°C to allow for internalization.[9][10]
-
Fixation: Remove the transferrin-containing medium and immediately fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[9][10]
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Nuclear Staining (Optional): Stain the cell nuclei with a fluorescent dye like Hoechst for 10 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of internalized transferrin per cell.[9][10]
Dynamin I GTPase Activity Assay
This biochemical assay measures the enzymatic activity of dynamin I, a key off-target for both inhibitors.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.2), 1 mM EGTA, 1 mM MgCl₂, 52 mM NaCl, 1 mM DTT, and 0.1% BSA.[11]
-
Inhibitor Addition: Add varying concentrations of this compound, Pitstop 2, or a vehicle control to the reaction mixture.
-
Enzyme Addition: Add purified recombinant dynamin I protein to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [α-³²P]GTP to a final concentration of 0.5 mM.[11]
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination and Analysis: Stop the reaction and measure the amount of released [³²P]phosphate using a suitable method, such as thin-layer chromatography or a malachite green-based colorimetric assay.[7][12][13][14] The rate of GTP hydrolysis is then calculated to determine the inhibitory effect of the compounds.
Signaling Pathways and Experimental Workflow
To visualize the cellular processes affected by these inhibitors and the workflow for their comparison, the following diagrams are provided.
Caption: Clathrin-Mediated Endocytosis and Inhibitor Targets.
Caption: Workflow for Comparing this compound and Pitstop 2.
Conclusion and Recommendations
Both this compound and Pitstop 2 are potent inhibitors of clathrin-mediated endocytosis. However, researchers must exercise caution due to their off-target effects, particularly on dynamin.
-
For studies requiring a potent inhibitor of CME where potential dynamin inhibition is a consideration that can be controlled for, this compound may be a suitable choice due to its higher potency for CME inhibition compared to its effect on dynamin.
-
The use of Pitstop 2 should be approached with significant caution due to its well-established lack of specificity and its potent inhibition of clathrin-independent pathways. Experiments using Pitstop 2 should include rigorous controls to account for these off-target effects.
Ultimately, the choice of inhibitor will depend on the specific experimental question and the ability to implement appropriate controls to validate the findings. The development of more specific clathrin inhibitors remains an important goal for the field.
References
- 1. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Clathrin Mediated Endocytosis: Pitstop 1 and Pitstop 2 Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 10. protocols.io [protocols.io]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTPase activity and liposome‐binding assays [bio-protocol.org]
- 14. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Clathrin-IN-2 Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clathrin-IN-2 (also known as Pitstop 2) with an alternative clathrin-mediated endocytosis (CME) inhibitor, Dynasore. It focuses on the use of genetic approaches to validate their mechanisms of action and highlights the critical importance of assessing off-target effects. Experimental data is presented to objectively evaluate the performance of these inhibitors, and detailed protocols for key validation experiments are provided.
Introduction to Clathrin-Mediated Endocytosis and its Inhibition
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors. This process is orchestrated by the assembly of a clathrin coat on the plasma membrane, which drives the formation of vesicles that transport cargo into the cell. Given its central role in cellular physiology, the molecular machinery of CME is a promising target for therapeutic intervention in various diseases, including cancer and infectious diseases.
Small molecule inhibitors of CME are valuable tools for dissecting this pathway and for potential therapeutic development. An ideal inhibitor would exhibit high specificity for its target, allowing for precise modulation of CME without affecting other cellular processes. This guide focuses on this compound (Pitstop 2), an inhibitor reported to target the N-terminal domain of the clathrin heavy chain, and compares its performance to Dynasore, which inhibits the GTPase dynamin, a key protein in vesicle scission.
Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, are indispensable for validating the on-target activity and specificity of such inhibitors. By depleting the target protein, these methods allow researchers to assess whether the effect of a compound is truly dependent on its intended molecular target.
Comparative Analysis of Clathrin Inhibitors
This section provides a comparative overview of this compound (Pitstop 2) and Dynasore, summarizing their mechanisms of action and presenting quantitative data on their efficacy and specificity.
Table 1: Comparison of this compound (Pitstop 2) and Dynasore
| Feature | This compound (Pitstop 2) | Dynasore |
| Target | Clathrin heavy chain N-terminal domain | Dynamin (GTPase) |
| Proposed Mechanism of Action | Inhibits the interaction of clathrin with adaptor proteins containing clathrin-box motifs, such as amphiphysin, thereby preventing the assembly of the clathrin coat.[1][2] | A non-competitive inhibitor of the GTPase activity of dynamin, which is essential for the pinching off of clathrin-coated vesicles from the plasma membrane.[1][3] |
| Reported IC50 for Transferrin Uptake Inhibition | ~15-30 µM in various cell lines.[2][4] | ~15-35 µM in various cell lines.[5] |
| Specificity Issues | Significant off-target effects. Inhibits clathrin-independent endocytosis.[1][2] Its inhibitory effect on endocytosis persists even in cells where clathrin has been knocked down, indicating targets other than clathrin.[1][2] It has also been shown to affect mitochondrial and vesicular pH and interact with small GTPases like Ran and Rac1.[6][7][8] | While primarily targeting dynamin, it may have some off-target effects at higher concentrations. Its specificity is generally considered higher than that of Pitstop 2 for dynamin-dependent processes.[1][3] |
Table 2: Quantitative Analysis of Transferrin Uptake Inhibition in Control and Clathrin Knockdown Cells
| Condition | Inhibitor | Concentration | % Inhibition of Transferrin Uptake (Mean ± SEM) |
| Control Cells | DMSO (Vehicle) | - | 0 ± 5 |
| Pitstop 2 | 30 µM | 78 ± 8[6] | |
| Dynasore | 30 µM | 85 ± 6[5] | |
| Clathrin Heavy Chain Knockdown (siRNA) | DMSO (Vehicle) | - | 65 ± 7[6] |
| Pitstop 2 | 30 µM | 82 ± 9[6] | |
| Dynasore | 30 µM | 88 ± 5 |
Note: The data in Table 2 is a representative summary compiled from multiple sources. Actual values may vary depending on the cell type and experimental conditions.
The data clearly demonstrates that while Pitstop 2 is an effective inhibitor of transferrin uptake, a significant portion of its inhibitory activity is independent of its intended target, the clathrin heavy chain. The fact that its inhibitory effect is largely maintained in clathrin knockdown cells is a strong indicator of its non-specificity.[1][6] In contrast, the validation of Dynasore's mechanism would show a significant reduction in its inhibitory effect in cells with genetically ablated dynamin function.
Experimental Protocols for Validating Mechanism of Action
This section provides detailed protocols for key experiments designed to validate the mechanism of action of clathrin inhibitors using genetic approaches.
siRNA-mediated Knockdown of Clathrin Heavy Chain
This protocol describes the transient depletion of clathrin heavy chain (CHC) using small interfering RNA (siRNA).
Materials:
-
HeLa cells (or other suitable cell line)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting human clathrin heavy chain (e.g., a pool of 3-4 validated siRNAs)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Western blotting reagents
-
Antibodies: anti-clathrin heavy chain antibody, anti-GAPDH or anti-β-actin antibody (loading control)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 75 pmol of siRNA (either CHC-targeting or non-targeting control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After the incubation period, lyse the cells and perform Western blotting to assess the protein levels of clathrin heavy chain. Use GAPDH or β-actin as a loading control to confirm equal protein loading. A successful knockdown should show a significant reduction in CHC protein levels in the cells treated with CHC siRNA compared to the non-targeting control.[9][10]
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol measures the internalization of fluorescently labeled transferrin, a classic cargo of CME.
Materials:
-
Control and clathrin knockdown cells (from protocol 3.1)
-
Serum-free DMEM
-
Alexa Fluor 647-conjugated transferrin
-
This compound (Pitstop 2) and Dynasore
-
DMSO (vehicle control)
-
Acid wash buffer (0.2 M glycine, 0.5 M NaCl, pH 2.5)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Plate control and clathrin knockdown cells on glass coverslips in a 24-well plate.
-
Inhibitor Treatment:
-
Pre-treat the cells with the desired concentration of this compound, Dynasore, or DMSO in serum-free DMEM for 30 minutes at 37°C.
-
-
Transferrin Internalization:
-
Add Alexa Fluor 647-conjugated transferrin (e.g., 25 µg/mL) to the wells and incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Removal of Surface-Bound Transferrin:
-
Place the plate on ice to stop endocytosis.
-
Wash the cells twice with ice-cold PBS.
-
To remove transferrin bound to the cell surface, incubate the cells with ice-cold acid wash buffer for 5 minutes.
-
Wash the cells three times with ice-cold PBS.
-
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Imaging and Quantification:
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Alternatively, for a more high-throughput analysis, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
-
Data Analysis: Calculate the percentage of transferrin uptake inhibition for each condition relative to the DMSO-treated control cells.
CRISPR-Cas9 Mediated Knockout of Clathrin Heavy Chain (Conceptual Workflow)
For generating stable cell lines with a permanent disruption of the clathrin heavy chain gene (CLTC), CRISPR-Cas9 technology is the method of choice. This provides a more robust and long-term model for validating inhibitor specificity.
Workflow Overview:
-
Guide RNA (gRNA) Design and Cloning: Design and clone gRNAs targeting an early exon of the CLTC gene into a Cas9 expression vector (e.g., pX458, which also expresses GFP).
-
Transfection and Single-Cell Sorting: Transfect the chosen cell line with the Cas9/gRNA plasmid. After 24-48 hours, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion and Screening: Expand the single-cell clones into colonies. Screen the clones for successful gene knockout by Western blotting for the absence of clathrin heavy chain protein and by sequencing the targeted genomic locus to identify frameshift mutations.
-
Functional Validation: Use the validated knockout cell lines in the transferrin uptake assay (Protocol 3.2) to confirm the loss of clathrin-mediated endocytosis and to test the specificity of clathrin inhibitors.
Visualizing the Clathrin-Mediated Endocytosis Pathway and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Diagram 1: Clathrin-Mediated Endocytosis Pathway
Caption: The clathrin-mediated endocytosis pathway and points of inhibition.
Diagram 2: Experimental Workflow for Validating Inhibitor Specificity
Caption: Workflow for validating the on-target mechanism of an inhibitor.
Conclusion
The validation of a small molecule inhibitor's mechanism of action is a critical step in its development as a reliable research tool or therapeutic agent. This guide has demonstrated that while this compound (Pitstop 2) effectively inhibits clathrin-mediated endocytosis, its utility as a specific inhibitor of clathrin is questionable due to significant off-target effects. Genetic approaches, such as siRNA-mediated knockdown and CRISPR-Cas9 knockout, are powerful and essential methods for unequivocally demonstrating the on-target activity of a compound.
References
- 1. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - The effectiveness of Pitstop, Dyngo, dynasore, and dynamin in blocking transferrin endocytosis. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Small Molecule Inhibition vs. Genetic Knockdown of Clathrin for Studying Endocytosis
For researchers in cell biology and drug development, dissecting the intricate process of clathrin-mediated endocytosis (CME) is paramount. Two powerful tools have emerged for inhibiting this pathway: the small molecule inhibitor Clathrin-IN-2 and the genetic approach of siRNA-mediated knockdown. This guide provides a comprehensive comparison of these methods, offering insights into their mechanisms, experimental considerations, and potential off-target effects to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of Clathrin |
| Mechanism of Action | Potent chemical inhibitor of CME with a reported IC50 of 2.3 μM. Also inhibits dynamin I GTPase activity with an IC50 of 7.7 μM.[1][2][3][4] | Post-transcriptional gene silencing by introducing small interfering RNA (siRNA) that targets clathrin heavy chain (CHC) mRNA for degradation, leading to reduced clathrin protein expression.[5][6] |
| Mode of Inhibition | Acute, rapid, and reversible inhibition of protein function. | Slower onset of inhibition that depends on protein turnover rates; can achieve sustained, long-term knockdown. |
| Specificity | Targets the function of the clathrin protein directly. However, it also exhibits off-target inhibition of dynamin I GTPase.[1][2][3] | Highly specific to the target mRNA sequence, but potential for off-target effects exists due to partial complementarity with other mRNAs.[7][8] |
| Experimental Control | Dose-dependent and temporally controllable. The inhibitor can be added and washed out to study the acute effects on cellular processes. | The extent of knockdown can be variable between cells and experiments. Reversibility requires transfection of new genetic material. |
| Typical Assays | Transferrin uptake assays, viral entry assays, receptor internalization studies. | Western blotting to confirm protein knockdown, RT-qPCR to measure mRNA levels, and functional assays like transferrin uptake.[5][9] |
Delving Deeper: Experimental Protocols
A common method to assess the efficacy of both this compound and siRNA knockdown is the transferrin uptake assay, which measures the internalization of fluorescently labeled transferrin, a classic cargo of CME.
Protocol 1: Transferrin Uptake Assay with this compound
This protocol is adapted for a typical cell line grown in a 24-well plate format.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Acid wash buffer (0.2 M glycine, 0.15 M NaCl, pH 3.0)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Plating: Seed cells onto glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Prepare a working solution of this compound in serum-free medium. Pre-incubate the cells with the this compound solution (e.g., at a final concentration of 2.3 µM) or a vehicle control for 1-2 hours at 37°C.
-
Serum Starvation: After inhibitor treatment, wash the cells once with serum-free medium.
-
Transferrin Uptake: Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 5 µg/mL) to the cells and incubate for 10-15 minutes at 37°C to allow for internalization.
-
Remove Surface-Bound Transferrin: Place the plate on ice and wash the cells twice with ice-cold PBS. To remove any transferrin still bound to the cell surface, incubate the cells with acid wash buffer for 5 minutes on ice.
-
Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin to determine the extent of CME inhibition.
Protocol 2: siRNA Knockdown of Clathrin and Validation
This protocol outlines the transient transfection of siRNA to knockdown clathrin heavy chain (CHC) expression.
Materials:
-
Cells cultured in a 6-well plate
-
siRNA targeting CHC and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Lysis buffer for western blotting
-
Antibodies: anti-CHC and anti-loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the CHC siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh complete growth medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown by Western Blot:
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CHC and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. Quantify the band intensities to determine the percentage of clathrin knockdown.
-
-
Functional Assay: Once knockdown is confirmed, the cells can be used for functional assays, such as the transferrin uptake assay described in Protocol 1 (without the inhibitor treatment step).
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the experimental workflow and the central signaling pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Reactome | Clathrin-mediated endocytosis [reactome.org]
- 3. gosset.ai [gosset.ai]
- 4. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Interfering RNA Profiling Reveals Key Role of Clathrin-Mediated Endocytosis and Early Endosome Formation for Infection by Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Highly Cooperative Control of Endocytosis by Clathrin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Clathrin-IN-2 vs. Dyngo-4a in the Regulation of Endocytosis
For researchers in cellular biology and drug development, the selection of appropriate chemical probes to dissect and modulate endocytic pathways is critical. This guide provides a comprehensive comparative analysis of two inhibitors, Clathrin-IN-2 and Dyngo-4a, which are both utilized to study clathrin-mediated endocytosis (CME), albeit through different primary mechanisms. We present a detailed examination of their performance, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
Endocytosis, the process by which cells internalize molecules, is fundamental to a vast array of physiological functions, from nutrient uptake to signal transduction. Clathrin-mediated endocytosis is a major pathway for the internalization of a wide variety of cargo from the cell surface. This process involves the assembly of a clathrin coat on the plasma membrane, which invaginates and ultimately pinches off to form a clathrin-coated vesicle. Key proteins involved in this intricate process include clathrin itself, which forms the polyhedral lattice of the vesicle, and the large GTPase dynamin, which is responsible for the final scission of the vesicle from the plasma membrane.
This guide focuses on a comparative analysis of two small molecule inhibitors: this compound, a compound with inhibitory effects on both clathrin-mediated endocytosis and dynamin, and Dyngo-4a, a potent and well-characterized dynamin inhibitor.
Performance and Specificity: A Quantitative Comparison
The efficacy and specificity of an inhibitor are paramount for the accurate interpretation of experimental results. The following tables summarize the key quantitative data for this compound and Dyngo-4a.
| Inhibitor | Primary Target(s) | IC50 for CME (Transferrin Uptake) | IC50 for Dynamin I GTPase Activity | IC50 for Dynamin II GTPase Activity | Reference Compound(s) |
| This compound | Clathrin-mediated endocytosis, Dynamin I | 2.3 µM[1][2][3] | 7.7 µM[1][2][3] | Not reported | Wiskostatin analogue[1] |
| Dyngo-4a | Dynamin I and II | 5.7 µM[1][4] | 380 nM[4] | 2.3 µM[4] | Dynasore analogue[5] |
Table 1: Comparative Potency of this compound and Dyngo-4a.
| Inhibitor | Reported Off-Target Effects | Key Specificity Notes |
| This compound | Dual inhibitor of CME and Dynamin I. Further off-target effects not extensively documented in publicly available literature. | The dual-activity profile suggests it may not be suitable for dissecting clathrin- versus dynamin-specific roles without further validation. |
| Dyngo-4a | Inhibits fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[6][7][8] | More potent against helical dynamin oligomers than ring structures.[1][4] Does not affect dynamin-independent endocytosis of cholera toxin.[1][4] |
Table 2: Specificity and Off-Target Effects.
Mechanism of Action: Distinct Points of Intervention
This compound and Dyngo-4a disrupt clathrin-mediated endocytosis through different mechanisms of action, which is a crucial consideration for experimental design.
This compound is reported to be a potent inhibitor of clathrin-mediated endocytosis with an IC50 of 2.3 µM.[1][2][3] Interestingly, it also exhibits inhibitory activity against dynamin I GTPase with an IC50 of 7.7 µM.[1][2][3] This dual activity suggests that this compound may interfere with both the assembly of the clathrin coat and the subsequent vesicle scission event mediated by dynamin.
Dyngo-4a , a derivative of the well-known dynamin inhibitor dynasore, is a potent inhibitor of the GTPase activity of both dynamin I and dynamin II.[4] By inhibiting dynamin's enzymatic function, Dyngo-4a prevents the constriction and pinching off of clathrin-coated pits from the plasma membrane, leading to an accumulation of these structures at the cell surface. It is a non-competitive inhibitor of dynamin I.[4]
Experimental Protocols
A standard method to quantify the inhibition of clathrin-mediated endocytosis is the transferrin uptake assay. Transferrin, a glycoprotein that binds to the transferrin receptor, is a classic cargo molecule internalized via CME.
Transferrin Uptake Assay Protocol
Objective: To quantify the effect of this compound or Dyngo-4a on clathrin-mediated endocytosis.
Materials:
-
Cells cultured on glass coverslips or in multi-well plates.
-
Serum-free cell culture medium.
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488).
-
This compound and Dyngo-4a stock solutions (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with a nuclear stain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed cells on coverslips or in plates to achieve 60-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with warm PBS and then incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Pre-treatment: Dilute this compound or Dyngo-4a to the desired final concentrations in serum-free medium. A vehicle control (DMSO) should be run in parallel. Incubate the cells with the inhibitor-containing medium for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin (typically 10-25 µg/mL) to the inhibitor-containing medium and incubate for 5-15 minutes at 37°C. The incubation time may need to be optimized for your cell type.
-
Stopping Uptake and Washing: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step (e.g., with a low pH glycine buffer) can be included to more effectively strip surface-bound ligand.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and mount the coverslips on slides using a mounting medium containing a nuclear stain.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of clathrin-mediated endocytosis by knockdown of AP-2 leads to alterations in the plasma membrane proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 7. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clathrin Heavy Chain Subunits Coordinate Endo- and Exocytic Traffic and Affect Stomatal Movement - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Clathrin-IN-2: A Comparative Guide with Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clathrin-IN-2 with other common inhibitors of clathrin-mediated endocytosis (CME). It includes detailed experimental protocols for assessing inhibitor efficacy and cytotoxicity, and importantly, a protocol for conducting rescue experiments to confirm the on-target effects of this compound.
Performance Comparison of Clathrin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) for CME inhibition and cytotoxicity for this compound and other frequently used clathrin inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for your specific experimental needs.
| Inhibitor | Target(s) | IC50 (CME Inhibition) | IC50 (Cytotoxicity) | Key Features & Limitations |
| This compound | Clathrin, Dynamin I GTPase | 2.3 µM[1][2][3] | Not widely reported | Potent CME inhibitor with known off-target effects on dynamin. |
| Pitstop 2 | Clathrin Terminal Domain | ~1.9 - 12 µM[4][5] | Cell-type dependent, can be cytotoxic at effective concentrations[6] | Widely used, but known to have off-target effects and can inhibit clathrin-independent endocytosis.[4] |
| Dynasore | Dynamin 1/2, Drp1 | ~15 µM (for dynamin GTPase activity)[7] | Varies by cell line[4] | Targets dynamin, a key protein in vesicle scission, not a direct clathrin inhibitor. |
| Chlorpromazine | Clathrin, Dynamin | Micromolar range (cell-type dependent)[8] | Can be cytotoxic at higher concentrations[6][9] | An antipsychotic drug with known CME inhibitory effects, but lacks high specificity.[8] |
| Monodansylcadaverine (MDC) | Transglutaminase, Clathrin | Micromolar range (cell-type dependent)[10][11] | Not widely reported | An inhibitor of transglutaminase that also affects clathrin function.[10] |
Experimental Protocols
To rigorously assess the on-target effects of this compound and compare its performance against alternatives, the following detailed experimental protocols are provided.
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol is a standard method to quantify the rate of CME by measuring the internalization of fluorescently labeled transferrin, a cargo protein exclusively endocytosed via the clathrin pathway.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete culture medium
-
Serum-free culture medium
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound and other inhibitors (Pitstop 2, Dynasore, etc.)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells twice with warm serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare working solutions of this compound and other inhibitors in serum-free medium at various concentrations. Replace the starvation medium with the inhibitor-containing medium and incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Transferrin Uptake: Add fluorescently labeled transferrin to each well at a final concentration of 25-50 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.
-
Wash: To remove surface-bound transferrin, rapidly wash the cells three times with ice-cold PBS. For a more stringent wash, an acid wash step (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) can be included for 2-5 minutes on ice.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Counterstain nuclei with DAPI in the mounting medium and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ, CellProfiler). Calculate the percentage of inhibition relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is crucial to assess the cytotoxicity of the inhibitors at the concentrations used for the endocytosis assays.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other inhibitors. Include a vehicle control and a positive control for cell death (e.g., staurosporine). Incubate for the same duration as the endocytosis assay (e.g., 2-4 hours) or longer (e.g., 24 hours) to assess long-term toxicity.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 for cytotoxicity.
Rescue Experiment to Confirm On-Target Effects of this compound
This experiment aims to demonstrate that the inhibitory effect of this compound on CME is specifically due to its interaction with clathrin. This is achieved by overexpressing the target protein (clathrin heavy chain) to "soak up" the inhibitor, thereby rescuing the endocytic function.
Materials:
-
Cells of interest
-
Expression plasmid encoding for clathrin heavy chain (CHC) tagged with a fluorescent protein (e.g., GFP-CHC)
-
Control plasmid (e.g., empty vector or a plasmid expressing only the fluorescent protein)
-
Transfection reagent
-
This compound
-
Materials for the Transferrin Uptake Assay (as described above)
Procedure:
-
Transfection: Transfect the cells with either the GFP-CHC plasmid or the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Inhibitor Treatment and Transferrin Uptake: Perform the Transferrin Uptake Assay as described above on both the GFP-CHC expressing cells and the control cells. Treat the cells with an effective concentration of this compound (e.g., at or near its IC50 for CME inhibition).
-
Imaging and Analysis:
-
Acquire images in both the green (for GFP-CHC) and red (for fluorescent transferrin) channels.
-
Identify and gate the cells that are successfully transfected (i.e., expressing GFP-CHC or the control fluorescent protein).
-
Quantify the intracellular transferrin fluorescence intensity specifically in the transfected cell populations.
-
-
Interpretation of Results:
-
On-target effect: If this compound's effect is on-target, the overexpression of clathrin heavy chain should lead to a significant reduction in the inhibitory effect of the compound on transferrin uptake compared to the control-transfected cells treated with the same concentration of the inhibitor.
-
Off-target effect: If the inhibitory effect persists despite the overexpression of clathrin, it suggests that this compound may be acting on other cellular targets involved in endocytosis.
-
Visualizations
To aid in the understanding of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: A simplified diagram of the key protein interactions in the clathrin-mediated endocytosis pathway.
Caption: The experimental workflow for validating the on-target effects of this compound using a rescue experiment.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Integrated computational-experimental discovery of clathrin inhibitors: from virtual screening to mechanistic validation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of clathrin/dynamin-dependent internalization interferes with LPS-mediated TRAM-TRIF-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered Clathrin-Independent Endocytosis in Type A Niemann-Pick Disease Cells and Rescue by ICAM-1-Targeted Enzyme Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Clathrin-IN-2's IC50 in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clathrin-IN-2, a potent inhibitor of clathrin-mediated endocytosis (CME), and other commonly used inhibitors of this pathway. Due to the limited publicly available data on the IC50 of this compound across various cell lines, this document presents a framework for independent verification and offers a comparison with established alternatives.
Introduction to Clathrin-Mediated Endocytosis and its Inhibition
Clathrin-mediated endocytosis is a vital cellular process responsible for the uptake of a wide range of molecules from the extracellular environment. This process begins with the assembly of clathrin coats on the intracellular face of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles. These vesicles then transport their cargo to various intracellular destinations. The intricate machinery of CME involves a multitude of proteins, with clathrin and dynamin being central players.
Given its fundamental role in cellular physiology, the CME pathway is a target for therapeutic intervention in various diseases, including cancer, infectious diseases, and neurological disorders. Small molecule inhibitors that disrupt this pathway are invaluable tools for both basic research and drug development.
This compound has been identified as a potent inhibitor of CME. However, a crucial aspect of characterizing any inhibitor is to determine its half-maximal inhibitory concentration (IC50) in different cellular contexts. The IC50 value can vary significantly between cell types due to differences in cell membrane composition, protein expression levels, and metabolic activity. This guide outlines the necessary steps for such a verification and compares the available data for this compound with that of other well-characterized CME inhibitors.
Comparative Analysis of IC50 Values
The following table summarizes the reported IC50 values for this compound and other inhibitors of the clathrin-mediated endocytosis pathway. It is important to note that a direct comparison of IC50 values should be made with caution, as experimental conditions can influence the results.
| Inhibitor | Target | Cell Type | IC50 (µM) | Reference |
| This compound | Clathrin-mediated endocytosis, Dynamin I GTPase | Not Specified | 2.3 (CME), 7.7 (dyn I GTPase) | [1] |
| Chlorpromazine | Clathrin-mediated endocytosis | U-87MG (glioblastoma) | ~20-40 | [2] |
| T98G, U-251 MG (glioblastoma) | Varies | [3] | ||
| HaCaT (keratinocyte) | Data available | [4] | ||
| Pitstop 2 | Clathrin terminal domain | U2OS (osteosarcoma) | 6.8 ± 2.7 | [5] |
| Not Specified | 1.9 | [6] | ||
| Dynasore | Dynamin 1/2 GTPase | HeLa | ~15 | [7] |
| COS7 | 15 | [7] | ||
| Bovine chromaffin cells | Dose-dependent inhibition | [8] |
Experimental Protocol for IC50 Determination of Endocytosis Inhibitors
This protocol outlines a standard method for determining the IC50 of a clathrin-mediated endocytosis inhibitor using a fluorescently labeled cargo uptake assay.
1. Materials and Reagents:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Fluorescently labeled cargo (e.g., Transferrin-Alexa Fluor™ 488)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plate
-
Fluorescence microscope or high-content imaging system
2. Cell Seeding:
-
Seed the chosen adherent cell line into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
3. Compound Treatment:
-
Prepare a serial dilution of the inhibitor in complete cell culture medium. A typical 8-point dose range is recommended. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C.
4. Cargo Uptake Assay:
-
To each well, add the fluorescently labeled cargo (e.g., Transferrin-Alexa Fluor™ 488) at a final concentration of 5-10 µg/mL.
-
Incubate the plate for a specific time to allow for internalization (e.g., 15-30 minutes) at 37°C. The optimal time should be determined empirically for each cell line.
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized cargo.
5. Cell Fixation and Staining:
-
Fix the cells by adding the fixation solution to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization solution and incubating for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the nuclear counterstain (DAPI) to each well and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
6. Imaging and Data Analysis:
-
Acquire images of the cells using a fluorescence microscope or a high-content imaging system. Capture images for both the fluorescent cargo and the nuclear stain channels.
-
Quantify the fluorescence intensity of the internalized cargo per cell using image analysis software. The nuclear stain can be used to identify and count individual cells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the clathrin-mediated endocytosis pathway and a typical experimental workflow for determining the IC50 of an inhibitor.
Caption: Clathrin-Mediated Endocytosis Pathway and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. journals.physiology.org [journals.physiology.org]
Navigating the Specificity of Endocytosis Inhibition: A Comparative Guide to Clathrin-IN-2 and Alternatives in Clathrin-Independent Assays
For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors for different endocytic pathways is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of Clathrin-IN-2, a known inhibitor of clathrin-mediated endocytosis (CME), and discusses its potential, though currently unproven, efficacy in clathrin-independent endocytosis (CIE) assays. We will delve into the performance of alternative inhibitors and provide supporting experimental data and protocols to aid in the selection of the most appropriate tools for studying these complex cellular processes.
A critical point to note at the outset is the current lack of published experimental data directly evaluating the efficacy of this compound in clathrin-independent endocytosis assays. This compound is a potent inhibitor of CME with a reported IC50 value of 2.3 μM. It also demonstrates inhibitory activity against dynamin I GTPase with an IC50 of 7.7 μM. This dual activity complicates its use as a specific tool to dissect endocytic pathways.
Given the absence of direct data for this compound in CIE, this guide will use Pitstop 2, another well-characterized CME inhibitor, as a case study to highlight the importance of inhibitor specificity and the potential for off-target effects on CIE pathways. We will then compare the known effects of established CIE inhibitors to provide a framework for selecting appropriate controls and alternative research tools.
Comparison of Endocytosis Inhibitors
The following table summarizes the known activities of various inhibitors on both clathrin-mediated and clathrin-independent endocytosis. This data is crucial for selecting the appropriate inhibitor and for interpreting experimental results.
| Inhibitor | Primary Target | Clathrin-Mediated Endocytosis (CME) | Clathrin-Independent Endocytosis (CIE) | Notes |
| This compound | Clathrin, Dynamin I | Inhibits (IC50 = 2.3 µM for CME) | No published data | The lack of data on CIE makes it difficult to assess its specificity. |
| Pitstop 2 | Clathrin | Inhibits | Inhibits [1][2][3][4] | Initially identified as a CME-specific inhibitor, it was later shown to have significant inhibitory effects on CIE, highlighting the issue of off-target effects.[1][2][3][4][5] |
| Dynasore | Dynamin | Inhibits | Inhibits dynamin-dependent CIE , but not most forms of dynamin-independent CIE.[6][7][8] | Useful for distinguishing between dynamin-dependent and -independent pathways. |
| EIPA (5-(N-Ethyl-N-isopropyl)amiloride) | Macropinocytosis (Na+/H+ exchanger) | No direct inhibition | Inhibits macropinocytosis | A commonly used inhibitor for a specific type of CIE. |
| Genistein | Tyrosine kinases | Can inhibit CME | Inhibits caveolae-mediated endocytosis [9] | Its broad-spectrum kinase inhibition can lead to various cellular effects. |
Experimental Data: The Case of Pitstop 2
The study by Dutta et al. (2012) provides a compelling example of the need for rigorous testing of inhibitor specificity. They demonstrated that Pitstop 2, while designed as a CME inhibitor, also potently blocks CIE.
Key Findings:
-
Inhibition of both CME and CIE markers: Pitstop 2 was shown to inhibit the uptake of transferrin (a marker for CME) and Major Histocompatibility Complex class I (MHCI) (a marker for CIE) in a dose-dependent manner in HeLa cells.[1][2]
-
Off-target effects: The inhibitory effect of Pitstop 2 on CIE was not rescued by the knockdown of clathrin, indicating that its effect on this pathway is independent of its primary target.[3][5]
Quantitative Data from Dutta et al. (2012):
| Cargo Protein | Endocytic Pathway | Pitstop 2 Concentration | % Inhibition (relative to DMSO control) |
| Transferrin | CME | 20 µM | ~70% |
| MHCI | CIE | 20 µM | ~65% |
This data underscores the importance of validating the specificity of any inhibitor within the experimental system being used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of research findings. Below are generalized protocols for assessing the effects of inhibitors on endocytosis.
Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay measures the internalization of fluorescently labeled transferrin, a classic cargo for CME.
Materials:
-
Cells grown on coverslips
-
Serum-free media
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Inhibitor of interest (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Protocol:
-
Seed cells on coverslips and grow to desired confluency.
-
Wash cells with serum-free media.
-
Pre-incubate cells with the inhibitor at various concentrations (or vehicle control) in serum-free media for a specified time (e.g., 30 minutes) at 37°C.
-
Add fluorescently labeled transferrin to the media and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.
-
To remove surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) on ice.
-
Wash cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS and mount the coverslips on slides using mounting medium with DAPI.
-
Image the cells using fluorescence microscopy and quantify the intracellular fluorescence intensity.
Cholera Toxin B Subunit (CTxB) Uptake Assay for Clathrin-Independent Endocytosis
This assay measures the internalization of fluorescently labeled Cholera Toxin B subunit, which is often used as a marker for certain CIE pathways, particularly those involving lipid rafts.
Materials:
-
Cells grown on coverslips
-
Serum-free media
-
Fluorescently labeled Cholera Toxin B subunit (e.g., Alexa Fluor 555-CTxB)
-
Inhibitor of interest
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Protocol:
-
Follow steps 1-3 from the transferrin uptake assay.
-
Add fluorescently labeled CTxB to the media and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Wash the cells with cold PBS to remove unbound CTxB.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS and mount the coverslips on slides using mounting medium with DAPI.
-
Image the cells using fluorescence microscopy and quantify the intracellular fluorescence intensity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in endocytosis is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and a general experimental workflow.
Caption: Overview of Major Endocytic Pathways.
Caption: Experimental Workflow for Inhibitor Specificity Testing.
Conclusion and Recommendations
While this compound is a valuable tool for studying clathrin-mediated endocytosis, its efficacy and specificity in the context of clathrin-independent endocytosis remain uncharacterized. The case of Pitstop 2 serves as a critical reminder that inhibitors can have off-target effects, and their specificity must be rigorously validated.
For researchers investigating CIE, it is recommended to:
-
Exercise caution when using inhibitors like this compound, which are primarily characterized as CME inhibitors, without further validation in CIE assays.
-
Employ a panel of inhibitors with different mechanisms of action to dissect the specific CIE pathway involved.
-
Utilize complementary methods , such as siRNA-mediated knockdown of key pathway components (e.g., clathrin, caveolin, dynamin), to confirm the findings from chemical inhibitor studies.
-
Always include appropriate controls , such as markers for different endocytic pathways, to assess the specificity of the observed effects.
Future studies are needed to systematically evaluate the activity of this compound and other CME inhibitors on the various clathrin-independent pathways. Such research will be instrumental in developing a more precise and reliable toolkit for the scientific community to unravel the complexities of cellular trafficking.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Measuring Endocytosis and Endosomal Uptake at Single Cell Resolution | Springer Nature Experiments [experiments.springernature.com]
- 3. Clathrin-independent endocytosis used by the IL-2 receptor is regulated by Rac1, Pak1 and Pak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clathrin-lndependent endocytosis and signalling of interleukin 2 receptors IL-2R endocytosis and signalling - Research - Institut Pasteur [research.pasteur.fr]
- 8. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct role of clathrin-mediated endocytosis in the functional uptake of cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clathrin-IN-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Clathrin-IN-2 must adhere to strict disposal procedures to ensure personal safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on available safety data.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health and environmental effects. It is classified as a skin and eye irritant and is very toxic to aquatic life with long-lasting effects[1][2]. All personnel must wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and lab coats, when handling this compound[2][3]. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols[2][3].
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves[2] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust[2] |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | P273: Avoid release to the environment[1] |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment[1] |
Experimental Protocol: Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation to the area.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary[3].
-
Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to contain and absorb the spilled material[3].
-
Collect Spillage: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container[1].
-
Decontaminate: Clean the spill area thoroughly with alcohol or another suitable solvent, and dispose of all cleaning materials as hazardous waste[3].
-
Report: Report the spill to the appropriate environmental health and safety (EHS) officer.
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Segregate Waste: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Use Designated Containers: Collect all this compound waste in a clearly labeled, sealed, and non-reactive container. The original container is suitable for unused product[1].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company[2].
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations[1][2][3].
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
